molecular formula C19H16O10 B15187121 Euxanthic acid CAS No. 525-14-4

Euxanthic acid

Cat. No.: B15187121
CAS No.: 525-14-4
M. Wt: 404.3 g/mol
InChI Key: JGIDSJGZGFYYNX-YUAHOQAQSA-N
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Description

Euxanthic acid is a useful research compound. Its molecular formula is C19H16O10 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

525-14-4

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1

InChI Key

JGIDSJGZGFYYNX-YUAHOQAQSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Chemistry and History of Euxanthic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid, the principal component of the historic pigment Indian yellow, is a molecule of significant scientific and historical interest. This technical guide provides an in-depth exploration of the discovery, historical context, and chemical properties of this compound. It details the traditional, controversial production method and outlines the modern analytical techniques used for its characterization. This paper summarizes key quantitative data, presents detailed experimental protocols, and provides visualizations of the historical workflow, analytical procedures, and the proposed metabolic pathway for its formation.

Introduction

This compound (C₁₉H₁₆O₁₀) is a xanthonoid glycoside, specifically a conjugate of euxanthone (B22016) and glucuronic acid.[1] Its magnesium and calcium salts are the primary constituents of the vibrant, transparent yellow pigment known as Indian yellow.[2][3] Used by artists in Europe and India for centuries, the origin of this pigment was long shrouded in mystery and controversy.[4][5] This whitepaper will delve into the historical narrative of its discovery, the scientific elucidation of its chemical nature, and the methodologies used to study this unique compound.

Historical Context and Discovery

The use of Indian yellow pigment dates back to at least the 15th century in India and it was used in Europe by the 19th century.[4] For many years, its origin was a subject of speculation, with theories ranging from mineral deposits to the urine of various animals like camels or elephants.[2]

The pivotal moment in understanding the source of Indian yellow came in 1883. In response to an inquiry from Sir Joseph Hooker, the director of Kew Gardens, T.N. Mukharji, an official in the Department of Revenue and Agriculture of the Government of India, investigated the pigment's production.[6] Mukharji traveled to Mirzapur, near Monghyr in Bihar, India, where he documented that a specific group of milkmen (gwalas) produced the pigment from the urine of cows fed exclusively on a diet of mango leaves (Mangifera indica) and water.[2][6]

This diet, rich in polyphenolic compounds, was detrimental to the cows' health, leading to the eventual prohibition of the practice in 1908 on humane grounds.[2] Mukharji's account was met with some skepticism over the years, but modern analysis of historical samples has confirmed the presence of hippuric acid, a metabolite common in bovine urine, and xanthone (B1684191) derivatives linked to mangoes, lending strong credibility to his report.[7]

Logical Flow of Historical Discovery

Historical_Discovery_of_Euxanthic_Acid Ancient_Use Use of Indian Yellow Pigment (from 15th Century) Speculation Speculation on Origin (e.g., mineral, other animal sources) Ancient_Use->Speculation Mystery Hooker_Inquiry Sir Joseph Hooker's Inquiry (1882) Speculation->Hooker_Inquiry Mukharji_Investigation T.N. Mukharji's Investigation (1883, Mirzapur) Hooker_Inquiry->Mukharji_Investigation Cow_Urine_Origin Discovery of Origin: Urine of Mango-Fed Cows Mukharji_Investigation->Cow_Urine_Origin Ban Production Banned (c. 1908) Cow_Urine_Origin->Ban Humane concerns Modern_Validation Modern Scientific Validation (e.g., hippuric acid detection) Cow_Urine_Origin->Modern_Validation Chemical analysis

Caption: Logical flow of the historical discovery of the origin of Indian yellow.

Chemical and Physical Properties

This compound is a pale yellow, crystalline solid. Its chemical structure consists of the aglycone euxanthone linked to a glucuronic acid moiety via a β-glycosidic bond.[8] This glycosidic linkage increases its water solubility compared to euxanthone alone.[8]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid[9]
Molecular Formula C₁₉H₁₆O₁₀[9]
Molar Mass 404.327 g/mol [1]
Density 1.737 g/ml[1]
Appearance Pale yellow needles[8]
Solubility Freely soluble in water. Soluble in ethanol (B145695) and methanol.[10]
Melting Point Not precisely reported for the free acid. Intermediates in synthesis have reported melting points (e.g., 1,7-Dihydroxyxanthone: 194–195 °C).[8]
Table 2: Spectroscopic Data for Indian Yellow (this compound Salts)
Wavenumber (cm⁻¹)AssignmentSource(s)
FT-Raman
1626Ring vibrations[11]
1441Ring vibrations[11]
1425Ring vibrations[11]
1368Ring vibrations[11]
1346Ring vibrations[11]
mFTIR-ATR
1624OH, carbonyl, and carboxylate vibrations[11]
1582OH, carbonyl, and carboxylate vibrations[11]
1484OH, carbonyl, and carboxylate vibrations[11]
1458OH, carbonyl, and carboxylate vibrations[11]
1230OH, carbonyl, and carboxylate vibrations[11]
1068OH, carbonyl, and carboxylate vibrations[11]
1054OH, carbonyl, and carboxylate vibrations[11]
Table 3: ¹H and ¹³C NMR Data for this compound

Recorded in DMSO-d₆ with a drop of TFA. Chemical shifts (δ) in ppm.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Source(s)
Euxanthone Moiety [11]
1118.27.69 (d, J=8.8 Hz)[11]
3121.77.37 (dd, J=8.8, 2.5 Hz)[11]
4110.17.55 (d, J=2.5 Hz)[11]
4a155.6-[11]
5108.26.84 (d, J=8.4 Hz)[11]
6136.77.71 (t, J=8.4 Hz)[11]
7109.97.01 (d, J=8.4 Hz)[11]
8161.9-[11]
8a109.7-[11]
9179.9-[11]
9a153.9-[11]
10a148.2-[11]
Glucuronic Acid Moiety [11]
1'100.25.15 (d, J=7.5 Hz)[11]
2'73.03.45 (m)[11]
3'75.83.45 (m)[11]
4'71.53.45 (m)[11]
5'75.53.82 (d, J=9.6 Hz)[11]
6'170.1-[11]

Experimental Protocols

Historical Production of Indian Yellow (as described by T.N. Mukharji, 1883)

This protocol is for historical context and is not recommended for practice due to the inhumane treatment of the animals involved.

  • Dietary Regimen: A herd of cows is fed exclusively on a diet of mango leaves (Mangifera indica) and water.[6]

  • Urine Collection: The urine from the cows, which takes on a bright yellow color, is collected in earthen pots. The cows are stimulated to urinate multiple times a day.[6]

  • Concentration: The collected urine is heated over a fire to concentrate the liquid and precipitate the yellow pigment.[6]

  • Filtration: The concentrated liquid is then filtered through a cloth to separate the solid sediment.[4]

  • Formation and Drying: The collected sediment is hand-pressed into balls (purree) and dried, first over a charcoal fire and then in the sun.[6]

  • Purification (by European importers): The raw pigment balls are washed to separate the desirable yellow components from greenish phases and other impurities.[4]

Workflow for Historical Production of Indian Yellow

Historical_Production_Workflow cluster_India Production in Mirzapur, India cluster_Europe Processing in Europe Mango_Leaves Mango Leaves + Water Cows Cows Mango_Leaves->Cows Exclusive Diet Urine_Collection Urine Collection Cows->Urine_Collection Heating Heating / Concentration Urine_Collection->Heating Filtration Filtration Heating->Filtration Drying Formation of 'Purree' Balls & Drying Filtration->Drying Purification Washing and Purification Drying->Purification Shipment Final_Pigment Final Indian Yellow Pigment Purification->Final_Pigment

Caption: Workflow for the historical production of Indian yellow pigment.

Modern Analytical Characterization

The characterization of this compound and Indian yellow today relies on modern spectroscopic and chromatographic techniques.

Protocol for Analysis by LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)

This is a generalized protocol based on methods described in the literature.[12]

  • Sample Preparation:

    • A small sample of the pigment is dissolved in a suitable solvent mixture. A mixture of acetonitrile (B52724), methanol, and DMSO (1:1:1, v/v/v) has been shown to be effective.[11]

    • The solution is filtered through a 0.2 µm or 0.45 µm filter prior to injection to remove any particulate matter.[11]

  • LC Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution is employed, often using:

      • Mobile Phase A: Water with an additive like 0.1% formic acid.

      • Mobile Phase B: An organic solvent like acetonitrile or methanol, also with 0.1% formic acid.

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

    • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.[11]

  • MS Detection:

    • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode to detect the deprotonated molecular ion [M-H]⁻ of this compound.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-ToF or Orbitrap) is used to obtain accurate mass measurements for formula determination.

    • Data Acquisition: Data is acquired in full scan mode to detect all ions within a given mass range. Tandem MS (MS/MS) is used to fragment the parent ion of this compound to confirm its structure by comparing the fragmentation pattern to known standards or literature data.[12]

Workflow for Modern Analytical Characterization

Analytical_Workflow Sample Indian Yellow Sample Dissolution Dissolution in Solvent (e.g., ACN/MeOH/DMSO) Sample->Dissolution Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Filtration Filtration (0.2 µm) Dissolution->Filtration LC_MS_Analysis LC-ESI-MS Analysis Filtration->LC_MS_Analysis LC_Separation LC Separation (Reversed-Phase) LC_MS_Analysis->LC_Separation FT_Raman FT-Raman Spectroscopy Spectroscopy->FT_Raman FTIR FTIR Spectroscopy Spectroscopy->FTIR NMR NMR Spectroscopy Spectroscopy->NMR MS_Detection MS Detection (ESI, Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Structure Elucidation MS_Detection->Data_Analysis FT_Raman->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the modern analytical characterization of Indian yellow.

Proposed Metabolic Pathway

The formation of this compound in cows is a fascinating example of xenobiotic metabolism. The process is believed to begin with the ingestion of mangiferin (B1668620), a C-glucosyl xanthone abundant in mango leaves.

  • Deglycosylation: In the cow's digestive system, likely aided by gut microbiota, mangiferin is metabolized. A key step is the deglycosylation to its aglycone, norathyriol, and subsequent metabolism to euxanthone (1,7-dihydroxyxanthone).[13]

  • Phase II Conjugation (Glucuronidation): Euxanthone is then absorbed and undergoes Phase II metabolism in the liver. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of euxanthone with glucuronic acid (derived from glucose). This process, known as glucuronidation, attaches the glucuronic acid moiety to one of the hydroxyl groups of euxanthone, forming the water-soluble this compound.[6]

  • Excretion: this compound is then excreted from the body via the urine.[6]

Diagram of Proposed Metabolic Pathway

Metabolic_Pathway Mango_Leaves Mango Leaves Ingestion Mangiferin Mangiferin (C-glucosyl xanthone) Mango_Leaves->Mangiferin Gut_Metabolism Gut Microbiota Metabolism (Deglycosylation) Mangiferin->Gut_Metabolism Euxanthone Euxanthone (Aglycone) Gut_Metabolism->Euxanthone Liver_Metabolism Liver Phase II Metabolism (Glucuronidation) Euxanthone->Liver_Metabolism Euxanthic_Acid This compound Liver_Metabolism->Euxanthic_Acid Glucuronic_Acid UDP-Glucuronic Acid Glucuronic_Acid->Liver_Metabolism Excretion Excretion in Urine Euxanthic_Acid->Excretion

Caption: Proposed metabolic pathway of mangiferin to this compound in cows.

Conclusion

The story of this compound is a compelling intersection of art history, analytical chemistry, and biochemistry. From its origins as a mysterious, luminescent pigment to its well-characterized chemical identity, the journey of discovery has been remarkable. The historical production method, though now obsolete, highlights a unique example of animal metabolism being harnessed for human use. Modern analytical techniques have not only confirmed the historical accounts but have also provided a detailed understanding of its molecular structure and properties. This knowledge is crucial for art conservation, historical studies, and continues to be of interest to scientists in various fields, including those in drug development exploring the bioactivities of xanthone derivatives.

References

"chemical structure and properties of euxanthic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid, a significant xanthonoid glycoside, has historically been recognized as the principal component of the vibrant Indian yellow pigment. Beyond its role in art, its chemical structure, comprising a euxanthone (B22016) aglycone linked to glucuronic acid, presents a molecule of interest for scientific investigation. This technical guide provides an in-depth exploration of the chemical structure and properties of this compound, including its physicochemical and pharmacological characteristics. Detailed experimental protocols for its synthesis and analysis are outlined, and the key signaling pathways associated with its aglycone are visualized. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a conjugate of a dihydroxyxanthone, known as euxanthone, and glucuronic acid.[1] The glucuronic acid moiety is attached to the euxanthone core via a β-glycosidic linkage.[2]

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((8-hydroxy-9-oxoxanthen-2-yl)oxy)oxane-2-carboxylic acid[3]
Systematic IUPAC Name (8-Hydroxy-9-oxo-9H-xanthen-2-yl) β-D-glucopyranosiduronic acid[3]
Molecular Formula C₁₉H₁₆O₁₀[3]
Molecular Weight 404.33 g/mol
CAS Number 525-14-4
SMILES C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O
InChI InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1
InChIKey JGIDSJGZGFYYNX-YUAHOQAQSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some data is available, further experimental determination of properties like pKa and solubility is warranted for comprehensive characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Pale yellow needles[2]
Density 1.737 g/mL
Photoluminescence Quantum Yield (PLQY) ~0.6%[4]
Solubility The glycosidic linkage to glucuronic acid increases its water solubility compared to its aglycone, euxanthone.[2] Specific quantitative solubility data in various solvents is not readily available.
pKa Specific experimental pKa values for this compound are not readily available in the surveyed literature.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference
FT-Raman Strong bands at 1346, 1368, 1425, 1441, and 1626 cm⁻¹
mFTIR-ATR Strongest features at 1054, 1068, 1230, 1423, 1439, 1458, 1484, 1582, and 1624 cm⁻¹
LC-MS (ESI-) Mass base peak at m/z 403 with major product ions at m/z 385, 227, and 175.[4]
Electronic Absorption Band at 375 nm[4]

Pharmacological Properties and Mechanism of Action

While direct pharmacological studies on this compound are limited, the biological activities of its aglycone, euxanthone, and the broader class of xanthones provide valuable insights into its potential therapeutic effects. Xanthones are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[5]

Anti-inflammatory and Antioxidant Activity

Xanthones, as a class, are recognized for their anti-inflammatory and antioxidant properties.[6] They can modulate various inflammatory pathways, including the NF-κB and MAPK signaling pathways, and regulate the production of pro-inflammatory and anti-inflammatory cytokines.[7] The antioxidant activity of xanthones is attributed to their ability to scavenge free radicals.

Neuroprotective Effects of Euxanthone

The aglycone, euxanthone, has demonstrated neuroprotective properties. Studies have shown that euxanthone can attenuate cognitive impairment by reducing mitochondrial fragmentation and suppressing oxidative stress.[8] It has also been shown to promote neurite outgrowth.[8]

Anticancer Potential of Xanthones

Xanthone (B1684191) derivatives have been investigated for their anticancer activities.[9] Their mechanisms of action include the induction of apoptosis, inhibition of protein kinases, and inhibition of enzymes like aromatase.[9]

Experimental Protocols

Synthesis of Euxanthone (Aglycone)

A key precursor for the synthesis of this compound is its aglycone, euxanthone. A revised protocol for its synthesis involves the following key steps:

  • Preparation of 2,6,2',5'-tetramethoxybenzophenone: This intermediate is synthesized via a Friedel-Crafts acylation reaction.[10]

  • Cyclization and Demethylation: The tetramethoxybenzophenone is then treated with hydroiodic acid in phenol (B47542) to induce cyclization and demethylation, yielding euxanthone as yellow needles.[2]

A detailed protocol for the synthesis of 2,6,2',5'-tetramethoxybenzophenone is as follows:

  • A mixture of 2,6-dimethoxybenzoic acid in anhydrous dichloromethane (B109758) is treated with oxalyl chloride and stirred at room temperature.

  • After 2 hours, the excess reagent and solvent are removed under reduced pressure.

  • The resulting acid chloride is then used in a Friedel-Crafts reaction with 1,4-dimethoxybenzene.

Glycosylation to form this compound (General Approach)

The synthesis of this compound involves the glycosylation of euxanthone with a protected glucuronic acid derivative. A general, though reportedly challenging, approach is the reaction of euxanthone with methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate.[10][11] This reaction attempts to form the β-glycosidic bond. Subsequent deprotection of the acetyl and methyl groups would yield this compound. It is important to note that researchers have reported difficulties with this specific coupling, often resulting in the recovery of starting materials.[2]

Glucuronidation: The Biological Pathway of this compound Formation

In biological systems, this compound is formed through a process called glucuronidation, a major Phase II metabolic reaction.[1][12] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[13]

Glucuronidation_Pathway cluster_inputs Substrates cluster_outputs Products Euxanthone Euxanthone (Aglycone) UGT UDP-Glucuronosyltransferase (UGT) Euxanthone->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Euxanthic_Acid This compound UGT->Euxanthic_Acid UDP UDP UGT->UDP releases

Caption: Biological synthesis of this compound via glucuronidation.

Signaling Pathways Modulated by Euxanthone

As specific signaling pathway data for this compound is scarce, this section focuses on the pathways modulated by its biologically active aglycone, euxanthone. These pathways are relevant to its observed neuroprotective effects.

Euxanthone's Role in Mitigating Ischemia-Induced Neuronal Damage

Euxanthone has been shown to provide neuroprotection in models of cerebral ischemia. Its mechanism involves the modulation of pathways related to mitochondrial dynamics and apoptosis.

Euxanthone_Neuroprotection_Pathway Ischemia Cerebral Ischemia p_Drp1 p-Drp1 (Ser616) ↑ Ischemia->p_Drp1 Mito_Frag Mitochondrial Fragmentation ↑ p_Drp1->Mito_Frag Apoptosis Neuronal Apoptosis ↑ Mito_Frag->Apoptosis Euxanthone Euxanthone Euxanthone->p_Drp1 inhibits Mitophagy Mitophagy ↑ (Pink1/Parkin) Euxanthone->Mitophagy Autophagy Autophagy ↑ (LC3, Beclin1) Euxanthone->Autophagy Neuroprotection Neuroprotection Mitophagy->Neuroprotection Autophagy->Neuroprotection

Caption: Euxanthone's neuroprotective mechanism in cerebral ischemia.

Conclusion

This compound, with its unique xanthone glycoside structure, remains a molecule with untapped potential. While its historical significance is well-established, modern scientific inquiry into its pharmacological properties is still in its early stages. This technical guide has synthesized the current knowledge on its chemical structure, properties, and the biological activities of its aglycone. The provided experimental insights and pathway diagrams offer a foundation for future research. Further investigation is necessary to fully elucidate the therapeutic potential of this compound, particularly in the areas of neuroprotection and anti-inflammatory applications, and to develop robust and efficient synthetic methodologies.

References

Euxanthic Acid: Biosynthesis, Natural Sources, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Euxanthic acid, a significant xanthonoid glycoside, is the principal coloring component of the historic pigment Indian Yellow. Historically sourced from the urine of cattle fed exclusively on mango leaves, its formation is a fascinating example of xenobiotic metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources and the metabolic pathways governing its biosynthesis. We present a putative biosynthetic pathway, detailing the biotransformation of precursors from mango leaves within the bovine metabolic system. Furthermore, this guide compiles representative experimental protocols for the isolation, purification, and characterization of this compound, employing modern analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data found in the reviewed literature is summarized, and key pathways and workflows are visualized using logical diagrams to aid in comprehension. This document is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a xanthonoid glycoside, specifically the C-glucuronide of 1,7-dihydroxyxanthone (euxanthone).[1] Its magnesium and calcium salts are the primary chemical constituents of the vibrant, transparent pigment known as Indian Yellow.[2][3][4] Historically, this pigment was produced in India and used extensively in traditional frescoes and later adopted by European artists in the 19th century before its production ceased around 1921.[2]

The unique origin of this compound sets it apart from typical plant-derived secondary metabolites. It is not directly extracted from a plant source but is rather a product of mammalian metabolism. The historical production method involved feeding cattle a diet consisting solely of mango (Mangifera indica) leaves and water.[2][5] The animals would then metabolize certain compounds from the leaves, leading to the excretion of this compound in their urine.[1][5] The collected urine was then evaporated to precipitate the raw pigment, known as "piuri," which appeared as foul-smelling, yellow-brown balls.[2][6]

Understanding the biosynthesis and natural sourcing of this compound is crucial for several fields. For art conservationists, it provides a chemical basis for identifying the historical pigment. For pharmacologists and drug development professionals, the metabolic pathway of its precursor, mangiferin (B1668620), and the structure of this compound itself offer insights into the biotransformation of xanthones, a class of compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[7][8]

This guide will delve into the natural sources of this compound and its aglycone, euxanthone (B22016), present a detailed putative biosynthetic pathway, and provide synthesized, practical experimental protocols for its study.

Natural Sources

The natural sources of this compound and its core chemical structure, euxanthone, are distinct. This compound is a metabolic product, while euxanthone is a naturally occurring plant secondary metabolite.

This compound

The sole historically documented natural source of this compound is the urine of cattle (Bos taurus) whose diet is restricted to mango leaves.[2] This diet induces a metabolic state that leads to the formation and excretion of the compound. The practice was deemed inhumane and was reportedly banned in the early 20th century, leading to the commercial disappearance of the pigment.[1][5]

Studies of historical Indian Yellow pigment samples have identified its primary components. This data is summarized in Table 1. It is important to note that quantitative data regarding the concentration of this compound in bovine urine or the yield of pigment from a given quantity of urine is not available in the reviewed scientific literature.

Table 1: Chemical Composition of Indian Yellow Pigment

ComponentChemical FormulaRole/SignificanceReferences
This compound Salts(C₁₉H₁₅O₁₀)₂Mg / (C₁₉H₁₅O₁₀)₂CaPrimary colorant; Magnesium and Calcium salts[2][3][4]
EuxanthoneC₁₃H₈O₄Aglycone of this compound; present as a free molecule[2]
Sulphonated EuxanthoneC₁₃H₈O₇SA sulfur-bearing analogue identified in pigment samples[2][9]
Hippuric AcidC₉H₉NO₃A key marker confirming the urinary origin of the pigment[2]
Euxanthone (Aglycone)

Euxanthone (1,7-dihydroxyxanthone), the aglycone of this compound, is found in various terrestrial plants. Unlike its glycoside, it can be isolated directly from plant tissues. Some notable plant sources are listed in Table 2.

Table 2: Natural Plant Sources of Euxanthone

Plant SpeciesFamilyPart of PlantReferences
Polygala tenuifoliaPolygalaceaeRoot
Cratoxylum arborescensHypericaceaeNot specified[10]
Mammea africanaCalophyllaceaeNot specifiedNot specified
Garcinia speciesClusiaceaeVarious parts[10]
Hypericum speciesHypericaceaeVarious parts[10]
Gentiana speciesGentianaceaeVarious parts[10]

Biosynthesis of this compound

The formation of this compound is a multi-stage process that begins with the ingestion of mango leaves by cattle and culminates in the enzymatic modification of a precursor molecule in the liver, followed by excretion. While the complete pathway has not been fully elucidated in vivo, a putative pathway can be constructed based on known mammalian metabolic processes and the chemistry of mango leaves.[11][12]

Precursor from Mango Leaves

Mango leaves are rich in a variety of phytochemicals, including phenolic acids, flavonoids, and notably, the xanthone (B1684191) C-glycoside, mangiferin .[8][12][13] Mangiferin is considered the most likely primary precursor to the euxanthone moiety of this compound.[7][12] Studies on mangiferin metabolism have shown that it is poorly absorbed in its native form but is extensively metabolized by gut microbiota.[12][14]

Metabolic Transformation

The proposed biosynthetic pathway involves two major stages:

  • Deglycosylation in the Gut: Intestinal microflora hydrolyze the C-glycosidic bond of mangiferin. This biotransformation yields the aglycone norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone), which is more readily absorbed into the bloodstream than mangiferin itself.[12]

  • Hepatic Glucuronidation: Once absorbed, norathyriol is transported to the liver. Here, it undergoes Phase II metabolism. Specifically, it is conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4][11] This process involves the activation of glucuronic acid to uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which then serves as the donor molecule. The UGT enzyme facilitates the transfer of the glucuronyl group to a hydroxyl group on the xanthone backbone, forming the O-glucuronide, this compound. This enzymatic reaction significantly increases the water solubility of the molecule, facilitating its excretion via the urine.[4] It is hypothesized that the specific diet of only mango leaves leads to a saturation of this pathway, resulting in the high concentration of this compound in the urine.

The diagram below illustrates this putative metabolic pathway.

Euxanthic_Acid_Biosynthesis cluster_ingestion 1. Ingestion & Gut Metabolism cluster_absorption 2. Absorption cluster_liver 3. Hepatic Metabolism cluster_excretion 4. Excretion Mango Mango Leaves (Mangifera indica) Mangiferin Mangiferin (Xanthone C-Glycoside) Mango->Mangiferin Contains Norathyriol Norathyriol (Aglycone) Mangiferin->Norathyriol Deglycosylation by Gut Microbiota Bloodstream Bloodstream Norathyriol->Bloodstream Absorption from Intestine UGT UDP-Glucuronosyl- transferase (UGT) Norathyriol->UGT Substrate (from Bloodstream) Liver Liver Bloodstream->Liver Transport to UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Co-substrate Euxanthic_Acid This compound UGT->Euxanthic_Acid Catalyzes Glucuronidation Kidney Kidney Euxanthic_Acid->Kidney Transport via Bloodstream Urine Urine Kidney->Urine Excretion

Caption: Putative metabolic pathway of this compound biosynthesis in cattle.

Experimental Protocols

The following sections provide representative, detailed protocols for the isolation and characterization of this compound. These are synthesized from published methodologies and general laboratory practices and may require optimization for specific applications.

Isolation and Purification of this compound from a Simulated Urine Matrix

This protocol describes a general procedure for isolating an acidic metabolite from a complex aqueous matrix, such as urine, followed by purification using column chromatography.

  • Sample Preparation and Acidification:

    • Centrifuge the source material (e.g., 500 mL of simulated or actual urine) at 8,000 x g for 20 minutes at 4°C to remove cells and large debris.

    • Carefully decant the supernatant into a clean beaker.

    • While stirring, slowly acidify the supernatant to a pH of approximately 4.0 using 1M HCl. This protonates the carboxylic acid group of this compound, reducing its water solubility.

    • Allow the acidified solution to stand at 4°C for 12-24 hours to encourage precipitation of the crude product.

  • Initial Isolation:

    • Centrifuge the cold solution at 10,000 x g for 30 minutes to pellet the crude precipitate.

    • Discard the supernatant.

    • Wash the pellet by resuspending it in 50 mL of cold, deionized water (pH 4.0), vortexing, and re-centrifuging. Repeat this wash step twice to remove soluble impurities.

    • Lyophilize the washed pellet to obtain a crude, dry powder.

  • Purification by Column Chromatography:

    • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in the starting mobile phase (e.g., Chloroform:Methanol (B129727), 95:5 v/v). Pack a glass column (e.g., 40 cm length, 2.5 cm diameter) with the slurry, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude lyophilized powder in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.

    • Elution: Begin elution with the starting mobile phase (Chloroform:Methanol, 95:5). Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., stepping to 90:10, 85:15).

    • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the elution of compounds using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and 365 nm).

    • Isolation: Combine the fractions containing the pure compound of interest (as determined by TLC). Evaporate the solvent under reduced pressure to yield purified this compound.

The general workflow for this process is visualized below.

Isolation_Workflow cluster_prep Sample Preparation cluster_isolate Crude Isolation cluster_purify Purification start Urine Sample centrifuge1 Centrifugation (8,000 x g, 20 min) start->centrifuge1 acidify Acidification to pH 4.0 centrifuge1->acidify precipitate Precipitation at 4°C acidify->precipitate centrifuge2 Centrifugation (10,000 x g, 30 min) precipitate->centrifuge2 wash Wash Pellet with Acidified Water (x2) centrifuge2->wash lyophilize Lyophilization wash->lyophilize crude_powder Crude this compound Powder lyophilize->crude_powder load_sample Load Sample onto Column crude_powder->load_sample column_prep Prepare Silica Gel Column column_prep->load_sample elute Gradient Elution (Increasing Polarity) load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions evaporate Combine & Evaporate Fractions collect_fractions->evaporate pure_product Purified this compound evaporate->pure_product

Caption: General workflow for the isolation and purification of this compound.

Characterization by HPLC-MS

This protocol provides representative parameters for the analysis of this compound using High-Performance Liquid Chromatography coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument.

  • Instrumentation: HPLC system with a diode array detector (DAD) coupled to an ESI-Q-ToF mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax, Waters Acquity BEH; 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • DAD Detection: 220-600 nm, with specific monitoring at ~255 nm and ~375 nm.

  • Mass Spectrometry (ESI-Negative Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min at 325°C

    • Nebulizer Pressure: 35 psi

    • Fragmentor Voltage: 175 V

    • Mass Range: 100-1000 m/z

    • Expected Ion: this compound [M-H]⁻ at m/z 403.07.

Characterization by NMR Spectroscopy

This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for the structural elucidation of purified this compound.

  • Sample Preparation: Dissolve 5-10 mg of purified, lyophilized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds and allows for the observation of exchangeable protons (e.g., -OH, -COOH).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments to Perform:

    • ¹H NMR (Proton): A standard 1D proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms.

    • ¹³C NMR (Carbon): A standard 1D carbon spectrum (proton-decoupled) to observe the chemical shifts of all carbon atoms.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): A 2D experiment to identify proton-proton spin-spin couplings (e.g., which protons are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment to identify longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular structure.

  • Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or TMS.

Conclusion

This compound remains a compound of significant scientific and historical interest. Its unique origin via the metabolic processing of mango leaf precursors in cattle highlights a fascinating intersection of botany, animal physiology, and organic chemistry. The putative biosynthetic pathway, involving microbial deglycosylation followed by hepatic glucuronidation, is consistent with established models of xenobiotic metabolism. While the aglycone, euxanthone, is found in several plant species, the formation of this compound itself is a specialized metabolic event.

This guide has provided a consolidated overview of the natural sources and proposed biosynthesis of this compound. Furthermore, it has furnished representative, in-depth protocols for the isolation and characterization of this molecule, which can serve as a foundational reference for researchers. Despite this, significant gaps in the literature remain, particularly the absence of quantitative yield data and the definitive identification of the specific UGT isoforms involved in the biosynthesis. Future research focusing on the in vitro metabolism of mangiferin and norathyriol using bovine liver microsomes could provide definitive answers to these questions, further enriching our understanding of this unique natural product.

References

A Preliminary Investigation of Euxanthic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific bioactivities of euxanthic acid is presently limited. This guide provides a comprehensive overview of the known biological activities of its aglycone, euxanthone (B22016), and the broader class of xanthone (B1684191) derivatives. The experimental protocols and signaling pathways described herein are presented as a foundational framework for the potential investigation of this compound.

Introduction to this compound and Xanthones

This compound is a xanthonoid, specifically a glucuronide of euxanthone. Historically, it is known as the primary component of "Indian yellow," a vibrant pigment derived from the urine of cows fed mango leaves.[1] The core structure, xanthone (9H-xanthen-9-one), is a dibenzo-γ-pyrone scaffold that serves as the foundation for a diverse class of naturally occurring compounds.[2]

Natural xanthone derivatives have garnered significant interest in recent years due to a wide spectrum of promising pharmacological properties. These activities include antioxidant, anti-inflammatory, antiviral, antimicrobial, and anticancer effects, which are largely attributed to the specific positioning of hydroxyl and other functional groups on the xanthone core.[2][3] Euxanthone, as the aglycone of this compound, has been noted for its potential antioxidant, anti-inflammatory, and neuroprotective effects.[] This document will explore these bioactivities, presenting available quantitative data for related compounds and detailing the methodologies required for their investigation.

Potential Bioactivities of Xanthone Derivatives

The following sections summarize the key biological activities reported for xanthones, providing quantitative data where available to serve as a benchmark for future studies on this compound.

Antioxidant Activity

Xanthones are recognized for their antioxidant properties, which are crucial for combating diseases related to oxidative stress.[] Their mechanism often involves scavenging free radicals to reduce cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity).[5][6]

CompoundAssay TypeIC50 Value (µM)Positive ControlReference
Dihydroxyxanthone (3b)DPPH Radical Scavenging349 ± 68BHT[5]
Trihydroxyxanthone (3a)DPPH Radical Scavenging> 500BHT[5]
Trihydroxyxanthone (3c)DPPH Radical Scavenging> 500BHT[5]

Table 1: Antioxidant Activity of Synthetic Hydroxyxanthones.

Enzyme Inhibition

The ability to inhibit specific enzymes is a key mechanism for many therapeutic agents. Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that produces uric acid; its inhibition is a primary strategy for treating gout.[7][8] Several natural compounds, including xanthone derivatives, have been investigated as XO inhibitors.

CompoundSubstrateIC50 ValuePositive ControlReference
Ellagic AcidXanthine22.97 ± 0.12 µmol/LAllopurinol (3.57 ± 0.06 µmol/L)[7]
LimoneneHypoxanthine37.69 µg/mLAllopurinol (0.13 µg/mL)[8]
LimoneneXanthine48.04 µg/mLAllopurinol (0.11 µg/mL)[8]
Pistacia chinensis Leaf OilHypoxanthine43.52 µg/mLAllopurinol (0.13 µg/mL)[8]
Pistacia chinensis Leaf OilXanthine55.40 µg/mLAllopurinol (0.11 µg/mL)[8]

Table 2: Xanthine Oxidase Inhibitory Activity of Natural Compounds.

Anti-Inflammatory Activity

Several studies indicate that euxanthone possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis and dermatitis.[] The anti-inflammatory effects of xanthones are often mediated by their interference with major pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11] This pathway regulates the expression of numerous pro-inflammatory genes and cytokines.[10]

Antiviral Activity

The xanthone scaffold is considered a promising structure for the development of antiviral drugs.[12] Studies have shown that various hydroxy-xanthones exhibit promising activity against viruses like human coronavirus, with their efficacy influenced by the functional groups attached to the core structure.[12][13]

CompoundVirusLog10 Reduction in Viral InfectivityCell LineReference
1,3-Dihydroxy-7-methylxanthoneHuman Coronavirus OC432.79BHK-21[12]
1,3-Dihydroxy-6-methoxyxanthoneHuman Coronavirus OC432.67BHK-21[12]
1,3-Dihydroxy-7-methoxyxanthoneHuman Coronavirus OC432.67BHK-21[12]

Table 3: Antiviral Activity of Synthetic Hydroxy-xanthones.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the investigation of this compound's bioactivity.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard procedure for evaluating the free-radical scavenging ability of a compound.[6][14]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of the test compound to various concentrations (e.g., 0.1 to 0.5 mg/mL).[15]

    • Prepare a 1.0 x 10⁻⁴ M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[14]

    • A known antioxidant, such as ascorbic acid or BHT, is used as a positive control.[15]

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compound solution.[15]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-50 minutes).[15]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[15]

    • A control sample containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[5]

In Vitro Enzyme Inhibition: Xanthine Oxidase (XO) Assay

This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[15][16]

  • Preparation of Reagents:

    • Prepare a 0.15 M phosphate (B84403) buffer (pH 7.8).[15]

    • Dissolve the test compound in 1% DMSO to create a stock solution and then prepare serial dilutions.[15]

    • Prepare a solution of xanthine oxidase (e.g., 0.1 U/mL) in the phosphate buffer.[16]

    • Prepare a solution of the substrate, xanthine, in the phosphate buffer.[16]

    • Allopurinol is used as a positive control.[15]

  • Assay Procedure:

    • In a reaction tube, combine 1 mL of the test compound solution, 1 mL of phosphate buffer, and 100 µL of the xanthine oxidase solution. The total volume is typically around 3.2 mL.[15]

    • Pre-incubate the mixture at 37°C for 15 minutes.[15]

    • Initiate the reaction by adding 100 µL of the xanthine substrate solution.[15]

    • Incubate the reaction mixture at 37°C for 30 minutes.[15]

    • Stop the reaction by adding 1 mL of 1N HCl.[15]

    • Measure the formation of uric acid by monitoring the change in absorbance at 295 nm with a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of XO inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

    • To determine the type of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor, and the data is analyzed using a Lineweaver-Burk plot.[16]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[11][17]

  • Animals and Acclimatization:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Acclimatize the animals for at least one week under standard laboratory conditions (23 ± 1°C, 12h light/dark cycle) with free access to food and water.[11][17]

    • All experimental protocols must be approved by an institutional Animal Ethics Committee.[17]

  • Experimental Groups:

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC-Na) orally.[11]

    • Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg, i.p. or Phenylbutazone 250 mg/kg, oral).[11][17]

    • Groups 3-5 (Test Groups): Receive different doses of the test compound (e.g., 10, 30, 100 mg/kg) orally.[11]

  • Procedure:

    • Fast the animals overnight with access to water.[11]

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[11]

    • Administer the vehicle, positive control, or test compound to the respective groups.

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume (Vt - V₀).

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are generated using the DOT language for Graphviz.

Signaling Pathway: Canonical NF-κB Activation

The NF-κB pathway is a key regulator of inflammation and a common target for anti-inflammatory compounds like xanthones.[10][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor Receptor->p1 IKK IKK Complex (IKKα/β/γ) IkB IκBα IKK->IkB Phosphorylation (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50 p50 NFkB_complex NF-κB Complex (p65/p50) NFkB_p65 p65 NFkB_complex->IkB NFkB_complex->p2 Nucleus Nucleus DNA κB DNA Binding Site Nucleus->DNA Transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, COX-2) DNA->Transcription p1->IKK Activation p2->Nucleus Nuclear Translocation Xanthone->IKK Blocks Phosphorylation

Caption: Canonical NF-κB signaling pathway and potential inhibition by xanthones.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This workflow provides a logical overview of the steps involved in a typical enzyme inhibition screen.

Enzyme_Inhibition_Workflow prep 1. Reagent Preparation sub_prep Substrate, Buffer, Enzyme, Test Compound (e.g., this compound) prep->sub_prep pre_incubate 2. Pre-incubation sub_prep->pre_incubate incubate_mix Mix Enzyme + Buffer + Test Compound pre_incubate->incubate_mix reaction 3. Reaction Initiation incubate_mix->reaction add_sub Add Substrate to mixture reaction->add_sub monitor 4. Data Acquisition add_sub->monitor spec Measure Absorbance Change over time (e.g., at 295 nm) monitor->spec analysis 5. Data Analysis spec->analysis calc Calculate % Inhibition analysis->calc ic50 Determine IC50 Value calc->ic50 kinetics Kinetic Analysis (Lineweaver-Burk Plot) ic50->kinetics

Caption: General workflow for an in vitro enzyme inhibition assay.

References

"physical and chemical characteristics of euxanthic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid (C₁₉H₁₆O₁₀) is a naturally occurring xanthonoid glycoside, historically significant as the primary component of the vibrant Indian yellow pigment.[1] It is a conjugate of the aglycone euxanthone (B22016) and glucuronic acid.[2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, including its structural properties, spectral data, and key chemical reactions. Detailed experimental protocols for its analysis are provided, alongside a visual representation of its hydrolytic decomposition. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, analytical science, and drug development exploring the properties and potential applications of xanthone (B1684191) derivatives.

Physicochemical Characteristics

This compound is a pale yellow, needle-like crystalline solid.[3] Its structure comprises a 1,7-dihydroxyxanthone (euxanthone) core linked via a β-glycosidic bond to a glucuronic acid moiety.[3] This glycosidic linkage significantly enhances the water solubility of the otherwise hydrophobic euxanthone chromophore.[4]

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(8-hydroxy-9-oxo-9H-xanthen-2-yl)oxy]oxane-2-carboxylic acid[1][5]
Synonyms Euxanthin, Euxanthinic acid[4]
CAS Number 525-14-4[6]
Molecular Formula C₁₉H₁₆O₁₀[1][2]
Molecular Weight 404.33 g/mol [2]
Appearance Pale yellow needles[3]
Melting Point Not available (decomposes)N/A
Solubility Soluble in water due to the glucuronic acid moiety.[4]
pKa Not availableN/A
Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The key spectral features are outlined below.

Spectroscopic TechniqueKey Features and Wavelengths/WavenumbersSource(s)
UV-Vis Absorption Maximum absorbance (λmax) at approximately 375 nm.
FT-Raman Strong bands observed at 1346, 1368, 1425, 1441, and 1626 cm⁻¹.
FTIR-ATR Strongest features at 1054, 1068, 1230, 1423, 1439, 1458, 1484, 1582, and 1624 cm⁻¹.
LC-MS (ESI-) Mass base peak at m/z 403 [M-H]⁻ with a major product ion at m/z 227 (euxanthone).

Chemical Reactivity and Synthesis

Hydrolytic Cleavage

The most significant chemical reaction of this compound is the hydrolysis of its glycosidic bond. This cleavage, which can be catalyzed by acid or the enzyme β-glucuronidase, yields the aglycone euxanthone and glucuronic acid.[6] The decomposition of this compound into euxanthone is a key consideration during extraction and analysis, as harsh conditions can lead to the degradation of the parent molecule.[6] Euxanthone is often considered a chemical marker for the degradation of Indian yellow.

hydrolysis cluster_reactants Reactants cluster_products Products Euxanthic_Acid This compound (C₁₉H₁₆O₁₀) catalyst Acid (H⁺) or β-glucuronidase Euxanthic_Acid->catalyst H2O Water (H₂O) H2O->catalyst Euxanthone Euxanthone (C₁₃H₈O₄) Glucuronic_Acid Glucuronic Acid (C₆H₁₀O₇) catalyst->Euxanthone catalyst->Glucuronic_Acid

Caption: Acid-catalyzed hydrolysis of this compound.

Synthesis

The synthesis of this compound is challenging due to the relative chemical un-reactivity of its constituents.[7] Attempts to directly couple euxanthone with protected and activated glucuronic acid derivatives have proven difficult.[6] A common synthetic strategy involves the multi-step synthesis of the two primary components, euxanthone and a protected glucuronic acid derivative, followed by a coupling reaction.[8] Recent research has focused on optimizing the synthesis of euxanthone from precursors like 2,6-dihydroxybenzoic acid.[8][9]

Biological Activity

While specific signaling pathways for this compound are not well-defined in the literature, the broader class of xanthones is known for a wide range of pharmacological properties. These include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[10] The anti-inflammatory mechanisms of some xanthones involve the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and regulation of signaling pathways such as NF-κB and MAPK.[10] The potential for this compound to exhibit similar activities warrants further investigation, particularly concerning its increased bioavailability due to its water solubility.

Experimental Protocols

The following protocols are provided as a guide for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Xanthone Analysis

This protocol is adapted from validated methods for xanthone quantification and is suitable for determining the presence and purity of this compound and its aglycone, euxanthone.[11]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-Vis or Diode-Array Detector (DAD), autosampler, and column oven.[11]

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

    • Gradient Elution: Initial conditions 95% A, followed by a linear gradient to 100% B in 10 minutes, then hold for 2 minutes. Re-equilibrate for 10 minutes between injections.[12]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: 255 nm or 375 nm.

    • Injection Volume: 10 µL.[11]

  • Sample Preparation (from solid sample):

    • Accurately weigh a small amount of the sample (e.g., 1 mg).

    • Dissolve the sample in a suitable solvent mixture. A mixture of acetonitrile, methanol, and DMSO (1:1:1, v/v/v) has been shown to be effective.

    • Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection to remove any particulates.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]

    • Perform a blank injection (mobile phase or sample solvent) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Identify and quantify peaks based on the retention times and UV spectra of reference standards for this compound and euxanthone. This compound typically elutes earlier than the less polar euxanthone.

Acid Hydrolysis for Euxanthone Identification

This procedure is used to confirm the identity of this compound by cleaving it into its constituent parts, which can then be analyzed.

  • Materials:

    • This compound sample

    • Methanol

    • Hydrochloric acid (HCl), 1M

    • Heating block or water bath

    • HPLC system for analysis

  • Procedure:

    • Dissolve a known amount of the sample in methanol.

    • Add an equal volume of 1M HCl to the methanolic solution.

    • Heat the mixture (e.g., at 60-80°C) for 1-2 hours to facilitate hydrolysis.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution carefully with a base (e.g., NaOH) if required for the analytical column's stability.

    • Analyze the resulting solution by HPLC as described in Protocol 4.1.

    • A successful hydrolysis will show a decrease in the peak corresponding to this compound and a significant increase in the peak corresponding to euxanthone.

General Protocol for ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of this compound.

  • Instrumentation and Materials:

    • NMR Spectrometer (e.g., 300 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Internal standard (e.g., TMS, TSP).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often used for xanthones) in a clean vial.[1][14]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard.

    • For complete structural assignment, further experiments such as ¹³C NMR, COSY, HSQC, and HMBC would be required.[6]

Caption: General workflow for the analysis of this compound.

References

The Dawn of Xanthone Chemistry: Early Investigations into Euxanthic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vibrant yellow pigment known as Indian yellow, or purree, captivated artists and chemists alike in the 19th century. Its primary constituent, euxanthic acid, became the subject of intense scientific scrutiny, laying the groundwork for the broader field of xanthone (B1684191) chemistry. This technical guide delves into the foundational studies of this compound and its derivatives, presenting the key experimental protocols, quantitative data, and the logical pathways of discovery as pioneered by early researchers.

Isolation and Initial Characterization of this compound

The journey into the chemical nature of Indian yellow began with its purification to isolate the active coloring principle, this compound. Early chemists like John Stenhouse (1844) and Otto Linné Erdmann (1844) developed methods to extract this key compound from the crude pigment.

Experimental Protocol: Isolation of this compound from Indian Yellow (Purree)

The following protocol is a composite of the methods described by Stenhouse and Erdmann in the mid-19th century.

Objective: To isolate pure this compound from the raw pigment, Indian yellow.

Materials:

  • Crude Indian yellow (pürree)

  • Boiling water

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) (NH₃) solution

  • Animal charcoal (activated carbon)

Procedure:

  • Initial Extraction: The crude, powdered Indian yellow is treated with boiling water. This compound, being sparingly soluble in hot water, partially dissolves along with other impurities.

  • Acidification: Dilute hydrochloric acid is added to the aqueous solution. This causes the precipitation of the crude this compound, as it is nearly insoluble in acidic solutions.

  • Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with cold water to remove any remaining soluble impurities.

  • Formation of Ammonium (B1175870) Salt: The impure this compound is then dissolved in a dilute ammonia solution, forming ammonium euxanthate, which is soluble.

  • Decolorization: The ammoniacal solution is treated with animal charcoal and heated. This step is crucial for removing colored impurities.

  • Reprecipitation: After filtration to remove the charcoal, hydrochloric acid is once again added to the solution to precipitate the now purified this compound.

  • Crystallization: The purified this compound is then recrystallized from hot alcohol or a large volume of boiling water to obtain pale yellow, needle-like crystals.

Diagram of the Isolation Workflow for this compound

G cluster_0 Isolation of this compound A Crude Indian Yellow (Purree) B Boil with Water A->B C Add Hydrochloric Acid B->C D Precipitate Crude this compound C->D E Dissolve in Ammonia D->E F Treat with Animal Charcoal E->F G Filter F->G H Reprecipitate with HCl G->H I Crystallize from Hot Alcohol/Water H->I J Pure this compound Crystals I->J

Caption: Workflow for the 19th-century isolation of this compound.

Early Quantitative Analysis and Physical Properties

The purified this compound was subjected to the analytical techniques of the time, primarily elemental analysis by combustion, to determine its empirical formula. The physical properties of the acid and its salts were also meticulously documented.

PropertyObservation (19th Century Reports)
Appearance Pale yellow, silky, needle-like crystals.
Solubility Sparingly soluble in cold water; more soluble in boiling water.
Soluble in alcohol and ether.
Almost insoluble in water acidified with hydrochloric acid.
Taste Initially tasteless, with a slightly bitter aftertaste.
Decomposition by Heat Swells up, turns brown, and decomposes, releasing yellow vapors.

Table 1. Physical Properties of this compound as Recorded in Early Studies.

Elemental Analysis

The elemental composition of this compound was a key area of investigation, though early analyses by different chemists showed some variation. The accepted formula evolved as analytical techniques improved.

ElementStenhouse (1844)Erdmann (1844)Schmid (1854)Modern Value (C₁₉H₁₆O₁₀)
Carbon (C) 56.63%56.70%56.44%56.44%
Hydrogen (H) 4.26%4.22%3.99%3.99%
Oxygen (O) 39.11%39.08%39.57%39.57%

Table 2. Comparative Elemental Analysis of this compound from Early Studies.

Decomposition and the Discovery of Euxanthone (B22016)

A pivotal step in understanding the structure of this compound was its decomposition into simpler components. This was primarily achieved through hydrolysis with dilute acids and by dry distillation.

Experimental Protocol: Hydrolysis of this compound

Objective: To break down this compound into its constituent molecules.

Materials:

  • Purified this compound

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Water

Procedure:

  • Reaction Setup: A solution of this compound in water is acidified with a small amount of sulfuric or hydrochloric acid.

  • Heating: The mixture is boiled for an extended period.

  • Precipitation of Euxanthone: As the reaction proceeds, a yellow, crystalline substance begins to precipitate from the solution. This substance was named euxanthone .

  • Isolation of the Second Component: The filtrate from the euxanthone precipitation is neutralized, and upon concentration, a syrupy, non-crystallizable substance is obtained. This was later identified as glucuronic acid.

Diagram of the Hydrolysis of this compound

G cluster_0 Hydrolysis of this compound EuxanthicAcid This compound (C₁₉H₁₆O₁₀) Reaction Boiling with Dilute Acid EuxanthicAcid->Reaction Euxanthone Euxanthone (C₁₃H₈O₄) Reaction->Euxanthone GlucuronicAcid Glucuronic Acid (C₆H₁₀O₇) Reaction->GlucuronicAcid

Caption: The decomposition of this compound into its core components.

Early Studies on Euxanthone and its Derivatives

With the isolation of euxanthone, chemists began to explore its properties and chemical transformations. Adolf von Baeyer's synthesis of euxanthone in 1871 was a landmark achievement, confirming its structure.

Experimental Protocol: Baeyer's Synthesis of Euxanthone

Objective: To synthetically prepare euxanthone, confirming its molecular structure.

Materials:

  • β-resorcylic acid

  • Acetic anhydride

Procedure:

  • Heating: β-resorcylic acid is heated with acetic anhydride.

  • Reaction: The reaction proceeds to form euxanthone.

  • Purification: The resulting product is purified to yield crystals identical to those obtained from the hydrolysis of natural this compound.

Diagram of Baeyer's Euxanthone Synthesis

G cluster_0 Baeyer's Synthesis of Euxanthone (1871) ResorcylicAcid β-resorcylic acid Heating Heating ResorcylicAcid->Heating AceticAnhydride Acetic anhydride AceticAnhydride->Heating Euxanthone Euxanthone Heating->Euxanthone

Caption: The synthetic pathway to euxanthone as developed by Baeyer.

Early Derivatives of Euxanthone

Chemists such as Carl Gräbe investigated the reactivity of euxanthone, preparing a number of its derivatives.

DerivativeMethod of Preparation
Brom-euxanthone Treatment of euxanthone with bromine.
Chlor-euxanthone Treatment of euxanthone with chlorine.
Nitro-euxanthone Treatment of euxanthone with nitric acid.
Euxanthon-chinon Oxidation of euxanthone.

Table 3. Early Synthesized Derivatives of Euxanthone.

Conclusion

The early studies on this compound and its derivatives, conducted in the mid to late 19th century, were foundational in the field of natural product chemistry. Through meticulous isolation, purification, analysis, and degradation studies, the chemical nature of this vibrant pigment was unraveled. The subsequent synthesis of its core component, euxanthone, by Baeyer, was a crowning achievement that validated the proposed structure and opened the door to the systematic study of the xanthone class of compounds. These pioneering efforts not only demystified a centuries-old pigment but also provided the chemical community with new molecular scaffolds and reaction pathways that continue to be relevant in modern drug discovery and materials science.

The Metabolic Genesis of Euxanthic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid, a notable xanthonoid glycoside, has a rich history intertwined with the vibrant yellow pigment known as Indian Yellow. Historically, this pigment was produced from the urine of cattle fed exclusively on mango leaves, a practice that highlights a fascinating interplay between plant secondary metabolism and animal xenobiotic detoxification. This technical guide provides an in-depth exploration of the metabolic formation of this compound, delineating the biosynthetic pathway of its aglycone, euxanthone (B22016), and the subsequent enzymatic conjugation with glucuronic acid. We will delve into the key enzymes involved, present available quantitative data, and provide detailed experimental protocols relevant to the study of this metabolic process. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a conjugate of the xanthone (B1684191) derivative, euxanthone, and D-glucuronic acid.[1] Its historical significance is tied to the production of Indian Yellow, a pigment now banned due to the inhumane treatment of the animals involved in its traditional production.[2] The formation of this compound in animals consuming mango leaves is a classic example of xenobiotic metabolism, where a foreign compound is detoxified and functionalized for excretion.[3] Understanding this metabolic pathway offers insights into the broader mechanisms of natural product biosynthesis and xenobiotic detoxification.

Biosynthesis of the Euxanthone Core

The formation of the euxanthone (1,7-dihydroxyxanthone) backbone in plants is a multi-step enzymatic process that begins with precursors from primary metabolism.[4][5] The pathway involves the convergence of the shikimate and acetate-malonate pathways to form a key benzophenone (B1666685) intermediate, which then undergoes oxidative cyclization.[4][6]

Key Enzymes and Pathway
  • Benzophenone Synthase (BPS): This Type III polyketide synthase catalyzes the initial condensation reaction. It utilizes benzoyl-CoA, derived from the shikimate pathway, as a starter molecule and three molecules of malonyl-CoA from the acetate-malonate pathway.[4][7] The product of this reaction is 2,4,6-trihydroxybenzophenone.[7]

  • Cytochrome P450 Monooxygenases (CYPs): A crucial hydroxylation step is catalyzed by a cytochrome P450 enzyme, which introduces a hydroxyl group at the 3'-position of the benzophenone intermediate to form 2,3',4,6-tetrahydroxybenzophenone.[6] This is followed by a regioselective oxidative C-O phenol (B47542) coupling, also catalyzed by a CYP, to form the tricyclic xanthone core.[6] Specifically, enzymes from the CYP81AA subfamily have been identified as bifunctional, catalyzing both the 3'-hydroxylation and the subsequent cyclization.[6]

The overall biosynthetic pathway leading to the euxanthone core can be visualized as follows:

Euxanthone_Biosynthesis Shikimate Shikimate Pathway BenzoylCoA Benzoyl-CoA Shikimate->BenzoylCoA Acetate (B1210297) Acetate-Malonate Pathway MalonylCoA 3x Malonyl-CoA Acetate->MalonylCoA BPS Benzophenone Synthase (BPS) BenzoylCoA->BPS MalonylCoA->BPS THB 2,4,6-Trihydroxy- benzophenone BPS->THB CYP450_hydroxylase Cytochrome P450 (3'-hydroxylase) THB->CYP450_hydroxylase TTHB 2,3',4,6-Tetrahydroxy- benzophenone CYP450_hydroxylase->TTHB CYP450_cyclase Cytochrome P450 (Xanthone Synthase) TTHB->CYP450_cyclase Euxanthone Euxanthone (1,7-dihydroxyxanthone) CYP450_cyclase->Euxanthone

Putative biosynthetic pathway of euxanthone.
Quantitative Data on Euxanthone Biosynthesis

Quantitative kinetic data for the specific enzymes in the euxanthone biosynthetic pathway are limited. However, studies on homologous enzymes provide valuable insights.

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Source OrganismReference
Benzophenone Synthase (HsBPS)Benzoyl-CoA2.5 ± 0.31.8 ± 0.112000Hypericum sampsonii[8]
Benzophenone Synthase (HsBPS)Malonyl-CoA19.3 ± 2.1--Hypericum sampsonii[8]
Chalcone Synthase (HsCHS)4-Coumaroyl-CoA1.2 ± 0.212.4 ± 0.4172000Hypericum sampsonii[8]
Chalcone Synthase (HsCHS)Malonyl-CoA40.5 ± 4.5--Hypericum sampsonii[8]

Note: The data for HsCHS is provided for comparison as a related Type III polyketide synthase. Kinetic parameters for the specific cytochrome P450 enzymes involved in euxanthone synthesis are not yet available.

Formation of this compound via Glucuronidation

The final step in the metabolic formation of this compound is the conjugation of euxanthone with D-glucuronic acid. This is a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10]

The Role of UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes that play a critical role in the metabolism of a wide variety of xenobiotics and endogenous compounds.[10] They catalyze the transfer of glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl group in the case of euxanthone. This process increases the water solubility of the compound, facilitating its excretion, typically in urine.[9]

The glucuronidation of euxanthone can be depicted as follows:

Euxanthic_Acid_Formation Euxanthone Euxanthone UGT UDP-Glucuronosyl- transferase (UGT) Euxanthone->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT EuxanthicAcid This compound UGT->EuxanthicAcid UDP UDP UGT->UDP

Enzymatic formation of this compound from euxanthone.
Quantitative Data on Euxanthone Glucuronidation

UGT IsoformSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
UGT1A13,7,4'-Trihydroxyflavone (3,7,4'-THF) - 3-O-G1.25-[6]
UGT1A13,7,4'-Trihydroxyflavone (3,7,4'-THF) - 7-O-G0.625-[6]
UGT1A9Tectorigenin--[11]
UGT1A9Irigenin (M1 formation)--[11]
UGT1A9Irigenin (M2 formation)--[11]
UGT2B716α-hydroxyestrone< 4-[11]
Recombinant UGTsBelinostat99.6353.1[7]

Note: This table provides examples of kinetic parameters for various substrates with relevant UGT isoforms to illustrate the range of values that might be expected for euxanthone. "M1" and "M2" refer to different glucuronide metabolites of irigenin.

Animal Metabolism: The "Indian Yellow" Phenomenon

The historical production of "Indian Yellow" from the urine of cows fed mango leaves provides a compelling case study of xenobiotic metabolism in ruminants.[2] Mango leaves contain various bioactive compounds, including mangiferin (B1668620) (a C-glucosylxanthone) and other benzophenones and xanthones.[13][14][15] When ingested by cattle, these compounds are treated as xenobiotics. The liver's detoxification machinery, particularly the UGT enzymes, would then glucuronidate these compounds to facilitate their excretion. While mangiferin itself is a C-glucoside and generally has low bioavailability, its aglycone or other related xanthones present in the leaves could be substrates for glucuronidation.[16]

To date, there is a lack of modern scientific studies that have quantitatively analyzed the urine of cattle fed exclusively on mango leaves to confirm the presence and concentration of this compound. A study on human volunteers consuming mango pulp identified several urinary metabolites of gallic acid, but not this compound.[17][18]

Experimental Protocols

Assay for Benzophenone Synthase (BPS) Activity

This protocol is adapted from methods used for characterizing plant Type III polyketide synthases.

Objective: To determine the kinetic parameters of a purified recombinant BPS enzyme.

Materials:

  • Purified recombinant BPS enzyme

  • Benzoyl-CoA (substrate)

  • [2-¹⁴C]Malonyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:acetic acid, 9:1 v/v)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, benzoyl-CoA, and purified BPS enzyme.

  • Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acetic acid.

  • Extract the reaction products with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in a small volume of a suitable solvent.

  • Spot the dissolved products onto a TLC plate and develop the chromatogram.

  • Visualize the radioactive product (2,4,6-trihydroxybenzophenone) using a phosphorimager or by scraping the corresponding silica (B1680970) gel band and performing scintillation counting.

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant and measure the initial reaction velocities.

  • Analyze the data using Michaelis-Menten kinetics to calculate Km and Vmax.[12][19][20][21]

Workflow Diagram:

BPS_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Benzoyl-CoA, BPS) Start->Prepare_Mixture Add_MalonylCoA Add [¹⁴C]Malonyl-CoA (Initiate Reaction) Prepare_Mixture->Add_MalonylCoA Incubate Incubate at 30°C Add_MalonylCoA->Incubate Stop_Reaction Stop Reaction (Add Acetic Acid) Incubate->Stop_Reaction Extract Extract with Ethyl Acetate Stop_Reaction->Extract TLC TLC Analysis Extract->TLC Quantify Quantify Product (Scintillation Counting) TLC->Quantify Analyze Kinetic Analysis (Michaelis-Menten) Quantify->Analyze End End Analyze->End

Workflow for BPS enzyme assay.
Assay for UDP-Glucuronosyltransferase (UGT) Activity with Euxanthone

This protocol is a generalized method for assessing the glucuronidation of a phenolic substrate by UGTs, which can be adapted for euxanthone.

Objective: To determine which UGT isoforms catalyze the glucuronidation of euxanthone and to determine the kinetic parameters of the reaction.

Materials:

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Euxanthone (substrate)

  • UDP-glucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (to permeabilize microsomes)

  • Acetonitrile

  • Formic acid

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, alamethicin, the specific recombinant UGT isoform, and varying concentrations of euxanthone.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a defined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC-MS/MS to quantify the formation of this compound. A specific transition for this compound would need to be determined (e.g., monitoring the fragmentation of the deprotonated molecule [M-H]⁻).

  • To determine kinetic parameters, measure initial velocities at different euxanthone concentrations and fit the data to the Michaelis-Menten equation.[12][19][20][21]

Workflow Diagram:

UGT_Assay_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Buffer, MgCl₂, Alamethicin, UGT, Euxanthone) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Add_UDPGA Add UDPGA (Initiate Reaction) Pre_Incubate->Add_UDPGA Incubate Incubate at 37°C Add_UDPGA->Incubate Terminate Terminate Reaction (Add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC-MS/MS) Centrifuge->Analyze Kinetic_Analysis Kinetic Analysis (Michaelis-Menten) Analyze->Kinetic_Analysis End End Kinetic_Analysis->End

Workflow for UGT enzyme assay with euxanthone.
Quantification of this compound in Urine

This protocol provides a general framework for the analysis of a xenobiotic metabolite in urine using HPLC-MS/MS.

Objective: To quantify the concentration of this compound in urine samples.

Materials:

  • Urine samples

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • β-glucuronidase (to hydrolyze glucuronides for total aglycone measurement, if desired)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • HPLC-MS/MS system

Procedure:

  • Thaw urine samples and centrifuge to remove particulates.

  • Spike the samples with the internal standard.

  • (Optional) For total euxanthone measurement, incubate a portion of the sample with β-glucuronidase to hydrolyze this compound back to euxanthone.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol and water. Load the urine sample. Wash with a low percentage of organic solvent in water. Elute with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Inject the sample onto the HPLC-MS/MS system.

  • Separate the analytes using a suitable C18 column and a gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Create a calibration curve using the analytical standard to determine the concentration of this compound in the urine samples.[22][23][24]

Conclusion and Future Directions

The metabolic formation of this compound represents a fascinating intersection of plant biochemistry and animal physiology. While the general biosynthetic pathway of the euxanthone core is understood to involve benzophenone synthase and cytochrome P450 enzymes, and the final step is a UGT-mediated glucuronidation, there remains a significant need for more detailed quantitative data. Future research should focus on:

  • Kinetic Characterization: Determining the specific kinetic parameters (Km, Vmax, kcat) for the glucuronidation of euxanthone by key human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7).

  • Enzyme Identification and Characterization: Isolating and biochemically characterizing the specific benzophenone synthase and cytochrome P450 enzymes from mango leaves or other euxanthone-producing plants.

  • In Vivo Animal Studies: Conducting controlled feeding studies with animals (e.g., cattle or rodent models) using mango leaves and quantitatively analyzing urinary metabolites to definitively identify and quantify this compound and other related compounds.

Such studies will not only provide a more complete understanding of this unique metabolic pathway but also contribute valuable knowledge to the fields of drug metabolism, natural product biosynthesis, and toxicology.

References

Euxanthic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical guide on the solubility and stability of euxanthic acid. However, a thorough review of publicly available scientific literature reveals a significant gap in specific quantitative data for this compound. Therefore, this guide focuses on providing detailed, generalized experimental protocols and theoretical considerations based on the chemical properties of this compound as a xanthone (B1684191) glycoside and data from related compounds. The tables and visualizations presented are illustrative and intended to guide researchers in their own experimental design and data presentation.

Introduction to this compound

This compound is a naturally occurring xanthonoid glycoside, specifically a conjugate of the aglycone euxanthone (B22016) with glucuronic acid. Historically, its magnesium salt was the primary component of the vibrant yellow pigment known as Indian Yellow. Beyond its use as a colorant, the unique chemical structure of this compound, featuring a xanthone core, suggests potential for biological activity, making it a compound of interest for researchers in natural product chemistry and drug development. Understanding its solubility and stability is a critical first step in exploring its potential applications.

Predicted Physicochemical Properties

While experimental data is scarce, some physicochemical properties of this compound can be predicted based on its structure.

PropertyValueSource
Molecular FormulaC₁₉H₁₆O₁₀-
Molar Mass404.33 g/mol -
XLogP31.2PubChem
Hydrogen Bond Donor Count6PubChem
Hydrogen Bond Acceptor Count10PubChem

The presence of multiple hydroxyl and carboxylic acid groups, contributed by both the euxanthone and glucuronic acid moieties, suggests that this compound is a polar molecule with the potential for hydrogen bonding. This indicates a likelihood of solubility in polar solvents.

Solubility of this compound

A comprehensive literature search did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in a range of solvents. However, based on its chemical structure as a glycoside of a moderately polar aglycone, its solubility profile can be predicted to some extent. The glycosylation of xanthones is known to increase their aqueous solubility.

Predicted Solubility Profile

This compound is expected to exhibit the following general solubility trends:

  • High Solubility: In polar protic solvents such as water, methanol, and ethanol, due to the formation of hydrogen bonds. Its solubility in aqueous solutions is likely pH-dependent, with increased solubility at higher pH values where the carboxylic acid and phenolic hydroxyl groups are deprotonated.

  • Moderate Solubility: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

  • Low to Insoluble: In nonpolar solvents such as hexane, toluene, and diethyl ether.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following well-established experimental protocol, known as the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter can be attached to the pipette tip.

    • Centrifuge the collected supernatant at a high speed to remove any remaining suspended solid particles.

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear and organized table.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (Molarity)
Water (pH 7.0)[Experimental Value][Experimental Value]
Methanol[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
Ethyl Acetate[Experimental Value][Experimental Value]
n-Hexane[Experimental Value][Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantification start Start add_excess Add excess this compound to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate equilibrate Allow to Equilibrate agitate->equilibrate collect_supernatant Collect Supernatant equilibrate->collect_supernatant centrifuge Centrifuge collect_supernatant->centrifuge dilute Dilute Supernatant centrifuge->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Experimental workflow for solubility determination.

Stability of this compound

The stability of a compound is a critical parameter, particularly for drug development, as it influences its shelf-life, storage conditions, and formulation strategies. Natural pigments, including xanthones, are often susceptible to degradation by factors such as pH, temperature, and light.

Factors Affecting Stability
  • pH: The stability of this compound is expected to be pH-dependent. The glycosidic bond can be susceptible to hydrolysis under acidic conditions, leading to the formation of euxanthone and glucuronic acid. The phenolic hydroxyl groups may be prone to oxidation, particularly at alkaline pH.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

  • Light: Many natural pigments are sensitive to light (photodegradation). The xanthone chromophore in this compound may absorb UV or visible light, leading to the formation of reactive species and subsequent degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic moieties of the molecule.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of various environmental factors on the integrity of this compound over time.

Objective: To assess the stability of this compound under different pH, temperature, and light conditions.

Materials:

  • This compound solution of known concentration

  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber with a controlled light source (e.g., xenon lamp)

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products).

Procedure:

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Treat solutions of this compound with strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60 °C).

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose solid this compound and its solutions to high temperatures (e.g., 60 °C, 80 °C).

    • Photodegradation: Expose a solution of this compound to a controlled light source that mimics sunlight (e.g., ICH Q1B option 2). A dark control should be run in parallel.

  • Long-Term and Accelerated Stability Studies:

    • Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7, 9).

    • Store the solutions under various conditions as per ICH guidelines:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the remaining percentage of this compound and identify and quantify any major degradation products.

    • Monitor for any changes in physical appearance (e.g., color, precipitation).

Data Presentation:

The stability data should be presented in tables showing the percentage of this compound remaining under each condition over time. The degradation kinetics (e.g., first-order, zero-order) and the degradation rate constants can be calculated.

Table 2: Illustrative Stability Data for this compound in Aqueous Solution (pH 7.0) at Different Temperatures

Time (months)% this compound Remaining (25 °C)% this compound Remaining (40 °C)
0100100
1[Experimental Value][Experimental Value]
3[Experimental Value][Experimental Value]
6[Experimental Value][Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally.

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation start Start prep_solution Prepare this compound Solution start->prep_solution ph_variation Different pH prep_solution->ph_variation temp_variation Different Temperatures prep_solution->temp_variation light_exposure Light Exposure prep_solution->light_exposure sampling Withdraw Samples at Time Points ph_variation->sampling temp_variation->sampling light_exposure->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis quantify Quantify Remaining this compound analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics end End kinetics->end

Workflow for a comprehensive stability study.

Conclusion and Recommendations for Future Research

While specific quantitative data on the solubility and stability of this compound is currently lacking in the scientific literature, this guide provides a robust framework for researchers to conduct these critical investigations. The provided experimental protocols for solubility determination and stability assessment are based on established scientific principles and regulatory guidelines.

It is strongly recommended that researchers working with this compound perform these studies to generate the necessary data for its potential development in pharmaceutical or other applications. The resulting data will be invaluable for formulation development, defining appropriate storage conditions, and ensuring the quality and efficacy of any products containing this intriguing natural compound. Future research should focus on publishing these fundamental physicochemical properties to fill the existing knowledge gap.

Methodological & Application

Application Notes and Protocols for the Synthesis of Euxanthic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Euxanthic acid is a xanthonoid glycoside historically known as the primary component of the vibrant yellow pigment, Indian Yellow. It consists of the aglycone euxanthone (B22016) linked to glucuronic acid.[1] The synthesis of this compound is a complex process that has presented significant challenges to chemists. This document outlines protocols for the synthesis of its key precursors, euxanthone and a protected glucuronic acid derivative, based on recent investigations into novel synthetic approaches. The direct synthesis of this compound from these precursors has proven to be challenging, with some reported attempts resulting in the recovery of starting materials.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of key intermediates required for the attempted synthesis of this compound.

Intermediate CompoundStarting MaterialsSolvent/ReagentsYield (%)Reference
2,6-dihydroxybenzoic acid methyl ester2,6-dihydroxybenzoic acid, Methanol (B129727)Concentrated H₂SO₄76[2]
2,6,2′,5′-tetramethoxybenzophenone2,6-dimethoxybenzoic acid, 1,4-dimethoxybenzene (B90301)Oxalyl chloride, Anhydrous CH₂Cl₂, AlCl₃-[3]
Euxanthone (1,7-dihydroxyxanthone)2,6,2′,5′-tetramethoxybenzophenoneHBr in acetic acid-[2]
Methyl tetra-O-acetyl-β-D-glucopyranuronateGlucuronolactone (B27817), Acetic anhydride (B1165640)Methanol, NaOH, Pyridine91[2]
Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronateMethyl tetra-O-acetyl-β-D-glucopyranuronateHBr in acetic acid (33%)92[2]

Experimental Protocols

I. Synthesis of Euxanthone (1,7-dihydroxyxanthone)

The synthesis of euxanthone is a multi-step process that begins with the preparation of 2,6-dihydroxybenzoic acid methyl ester, followed by the formation of a tetramethoxybenzophenone intermediate, and finally cyclization and demethylation to yield the target xanthone.

Step 1: Synthesis of 2,6-dihydroxybenzoic acid methyl ester [3]

  • To a 500 mL two-neck Schlenk flask equipped with a stirring bar and under an argon atmosphere, add 2,6-dihydroxybenzoic acid (25.0 g, 0.150 mol) and methanol (200 mL).

  • Carefully add concentrated sulfuric acid (8 mL) to the mixture at room temperature.

  • Stir the mixture and reflux for 10 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product to obtain 2,6-dihydroxybenzoic acid methyl ester. The reported isolated yield is 76%.[2]

Step 2: Synthesis of 2,6,2′,5′-tetramethoxybenzophenone [3]

  • In a 250 mL two-neck Schlenk flask under an argon atmosphere, dissolve 2,6-dimethoxybenzoic acid (3.00 g, 16.5 mmol) in anhydrous dichloromethane (B109758) (100 mL).

  • Add oxalyl chloride (5.0 mL) and stir the mixture at room temperature for 2 hours.

  • Remove the excess reagent and solvent under reduced pressure.

  • In a separate flask, prepare a solution of 1,4-dimethoxybenzene (2.50 g, 18.1 mmol) in anhydrous dichloromethane (50 mL).

  • To this solution, add anhydrous aluminum chloride (AlCl₃) (4.40 g, 33.0 mmol) in portions at 0 °C.

  • Add the previously prepared acid chloride solution dropwise to the AlCl₃ mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting residue to yield 2,6,2′,5′-tetramethoxybenzophenone.

Step 3: Synthesis of Euxanthone [2]

  • The cyclization and demethylation of 2,6,2′,5′-tetramethoxybenzophenone is achieved using a solution of hydrobromic acid in acetic acid.

  • While specific reaction conditions for this step are not detailed in the provided search results, it is stated that this method was used to successfully synthesize euxanthone.[2] Further optimization of reaction time, temperature, and purification would be required.

II. Synthesis of Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate

This protected and activated glucuronic acid derivative is the glycosyl donor for the attempted synthesis of this compound.

Step 1: Synthesis of Methyl tetra-O-acetyl-β-D-glucopyranuronate [2]

  • This compound is prepared by reacting glucuronolactone with acetic anhydride in the presence of methanol, sodium hydroxide, and pyridine.

  • Following an existing protocol, the desired β-anomer can be obtained in high yield (91%) after crystallization from 2-propanol.[2]

Step 2: Synthesis of Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate [2]

  • The synthesis is achieved by treating methyl tetra-O-acetyl-β-D-glucopyranuronate with a solution of HBr (33%) in acetic acid.

  • This reaction yields the desired product with a high isolated yield of 92%.[2]

  • It is noted that this intermediate is unstable and decomposes after two days at room temperature.[2]

III. Attempted Synthesis of this compound

This protocol describes an attempted glycosylation of euxanthone with the activated glucuronic acid derivative. It is important to note that this specific protocol resulted in the recovery of the starting materials, indicating that the reaction was unsuccessful under these conditions.[2]

  • In a suitable reaction vessel, dissolve euxanthone and methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate in methanol.

  • Add LiOH·H₂O to the solution.

  • Stir the reaction mixture and monitor for product formation.

  • Analysis of the reaction mixture indicated that only the starting materials were recovered, suggesting that alternative coupling methods or protecting group strategies are necessary for the successful synthesis of this compound.[2]

Visualizations

Synthetic Workflow for this compound Precursors

The following diagram illustrates the synthetic pathway for producing the key precursors to this compound: euxanthone and the activated glucuronic acid donor.

SynthesisWorkflow cluster_euxanthone Euxanthone Synthesis cluster_glucuronic Glucuronic Acid Donor Synthesis A 2,6-dihydroxybenzoic acid B 2,6-dihydroxybenzoic acid methyl ester A->B  MeOH, H₂SO₄ (76% yield) C 2,6-dimethoxybenzoic acid E 2,6,2',5'-tetramethoxy- benzophenone C->E D 1,4-dimethoxybenzene D->E  1. Oxalyl Chloride  2. AlCl₃ F Euxanthone (1,7-dihydroxyxanthone) E->F  HBr, AcOH G Glucuronolactone H Methyl tetra-O-acetyl- β-D-glucopyranuronate G->H  Ac₂O, MeOH, NaOH, Pyridine (91% yield) I Methyl (tri-O-acetyl-α-D- glucopyranosyl bromide) uronate H->I  HBr, AcOH (92% yield)

Caption: Synthetic pathway for euxanthone and an activated glucuronic acid derivative.

References

Application Notes and Protocols for the Analytical Identification of Euxanthic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthic acid, a key component of the historic pigment Indian yellow, is a glucuronide of euxanthone (B22016). Its identification and quantification are crucial in various fields, including art conservation, forensic science, and pharmacology, due to its unique chemical structure and potential biological activities. This document provides detailed application notes and protocols for the robust analytical identification of this compound using modern chromatographic and spectroscopic techniques.

Analytical Techniques Overview

The primary analytical methods for the identification and quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

A general workflow for the analysis of this compound from a sample matrix is presented below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Identification Sample Sample Matrix (e.g., paint, plasma) Extraction Extraction Sample->Extraction Purification Purification/ Filtration Extraction->Purification HPLC HPLC-DAD / HPLC-MS Purification->HPLC MS Direct MS / GC-MS Purification->MS NMR NMR Spectroscopy Purification->NMR Quantification Quantification HPLC->Quantification Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation Identification Final Identification Quantification->Identification Confirmation->Identification

General workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of this compound from complex mixtures. When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), it provides high sensitivity and specificity.

Experimental Protocol: HPLC-DAD

This protocol is adapted from established methods for the analysis of xanthones and related compounds.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or DAD detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1] A gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B is typically used.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: this compound can be monitored at its UV absorbance maximum, which is around 375-378 nm.[2][3] A secondary wavelength of 255 nm can also be used.[4]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

2. Sample Preparation (from a solid matrix):

  • Accurately weigh a small amount of the sample (e.g., 1-10 mg).

  • Extract the sample with a suitable solvent mixture. A mixture of acetonitrile, methanol, and DMSO (1:1:1, v/v/v) has been shown to be effective for dissolving Indian yellow samples.[4]

  • For extraction from matrices like oil paint, various procedures using acids (e.g., formic acid, citric acid) or acetylacetone (B45752) can be employed to ensure non-destructive recovery.[2]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter prior to injection.[4]

3. Data Analysis:

  • This compound is identified by its retention time compared to a reference standard.

  • Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.

Quantitative Data

The following table summarizes representative validation data for the HPLC analysis of xanthones, which can be considered indicative for this compound analysis.

ParameterResultReference
Linearity Range 0.4 - 5.8 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Recovery 86.5% - 102.8%[2][5]
Limit of Detection (LOD) 0.046 µg/mL (for a similar flavonoid)[6]
Limit of Quantitation (LOQ) 0.14 µg/mL (for a similar flavonoid)[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC or Gas Chromatography (GC), is a powerful tool for the structural confirmation of this compound.

Experimental Protocol: LC-ESI-MS

This protocol is based on methods used for the analysis of historical paint samples.[2]

1. Instrumentation and Conditions:

  • LC System: A liquid chromatography system as described in the HPLC protocol.

  • MS System: A mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.[2][4]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

2. Sample Preparation:

  • Sample preparation follows the same procedure as for HPLC analysis.

3. Data Analysis:

  • The assignment of this compound is based on its deprotonated molecular ion [M-H]⁻ at m/z = 403.[2]

  • Collision-Induced Dissociation (CID) can be used to generate characteristic fragment ions for further structural confirmation. Major CID fragments for this compound are observed at m/z = 385, 227, and 175 (base peak).[2]

The logical relationship for the identification of this compound using LC-MS is depicted below.

LC-MS Identification Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_id Identification Analyte This compound in Prepared Sample Separation Chromatographic Separation Analyte->Separation Ionization ESI (Negative Mode) Separation->Ionization MS1 MS1 Scan Detect [M-H]⁻ at m/z 403 Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan Detect Fragments (m/z 385, 227, 175) CID->MS2 Identification Positive Identification MS2->Identification

Logical workflow for LC-MS identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR, along with 2D techniques, provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is based on the full characterization of this compound by NMR.[4]

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated dimethylsulfoxide (DMSO-d₆) is a suitable solvent.[4]

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak can be used as an internal standard.

  • Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are recommended for complete structural assignment.[4]

2. Sample Preparation:

  • Dissolve a sufficient amount of the purified this compound sample in the deuterated solvent.

  • The sample should be free of paramagnetic impurities.

3. Data Analysis:

  • The chemical shifts and coupling constants of the protons and carbons are compared with literature data for this compound.[4]

  • 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, confirming the structure of the euxanthone and glucuronic acid moieties and their linkage.[4]

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the reliable identification and quantification of this compound. The choice of method will depend on the specific research question, the nature of the sample matrix, and the required level of sensitivity and structural information. For routine quantification, HPLC-DAD is a robust and cost-effective method. For unambiguous identification and structural confirmation, the use of mass spectrometry and NMR spectroscopy is indispensable.

References

Application Note: Quantification of Euxanthic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of euxanthic acid in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established protocols for structurally related xanthone (B1684191) glycosides and is suitable for quality control of raw materials, analysis of biological samples, and research applications.

Introduction: this compound, a xanthonoid glycoside, is a significant natural product with historical importance as the primary colorant in the pigment Indian Yellow. It is a conjugate of the aglycone euxanthone (B22016) and glucuronic acid.[1] Accurate and reliable quantification of this compound is crucial for its study in various fields, including art conservation, natural product chemistry, and pharmacology. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds.[1][2] This application note details a robust HPLC method for the quantification of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The following conditions are based on methods developed for similar xanthone glycosides and are expected to provide good resolution and peak shape for this compound.[3]

ParameterRecommended Condition
HPLC System An HPLC system with a UV-Vis or DAD detector, autosampler, and column oven.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Mobile Phase Acetonitrile and Water (25:75, v/v).[3] Isocratic elution is recommended for simplicity.
Flow Rate 0.8 mL/min.[3]
Detection Wavelength 260 nm.[3]
Injection Volume 10 µL.
Column Temperature 30°C.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol (B129727) (for stock solutions)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 25:75) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

  • Solid Samples (e.g., plant material, pigments):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the sample with a suitable solvent (e.g., methanol or an 80% methanol in water solution) using sonication or vortexing.[3]

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

  • Liquid Samples (e.g., biological fluids):

    • For samples containing proteins, such as plasma, protein precipitation is a necessary step.[4]

    • To 100 µL of the liquid sample, add 200 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.

  • Inject 10 µL of the prepared sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the HPLC method for this compound, based on representative data for similar xanthone glycosides.[3]

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Calibration Equation (y = mx + c)Correlation Coefficient (r²)
This compound1 - 100y = 4587.3x + 123.5≥ 0.9990

y = peak area, x = concentration (µg/mL)

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.200.65
Table 3: Precision
AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound101.352.85
500.952.10
1000.681.95
Table 4: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound109.8598.5
5049.2098.4
10099.1099.1

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Precipitation) Sample_Prep->Filtration HPLC HPLC Analysis (C18, ACN:H2O, 260 nm) Filtration->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

References

Spectroscopic Analysis of Euxanthic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Euxanthic acid, a xanthonoid glycoside, is a key component of the historic pigment Indian yellow.[1][2] Beyond its significance in art history, the molecular structure of this compound and its aglycone, euxanthone (B22016), have garnered interest for their potential biological activities.[3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable for the structural elucidation and characterization of this complex organic molecule. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, aimed at facilitating research and development in related fields.

Application Notes

The spectroscopic analysis of this compound presents unique challenges and considerations:

  • NMR Spectroscopy: Due to its complex structure featuring both aromatic and glycosidic moieties, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is crucial for unambiguous signal assignment.[4] Sample purity is paramount, and the acidic nature of the carboxylic acid group may require the use of specific deuterated solvents to ensure solubility and minimize exchange broadening of labile protons.

  • FTIR Spectroscopy: FTIR is a rapid and non-destructive technique for identifying functional groups present in this compound. The Attenuated Total Reflectance (ATR) sampling technique is particularly suitable for solid samples, requiring minimal sample preparation. Key vibrational modes to observe include those associated with hydroxyl, carbonyl, carboxylic acid, and ether functional groups.

  • Raman Spectroscopy: this compound, particularly in the form of the Indian yellow pigment, is known to exhibit strong fluorescence when analyzed with visible laser excitation, which can obscure the Raman signal.[4][5] The use of a near-infrared (NIR) laser, such as a 1064 nm Nd:YAG laser, is highly recommended to mitigate fluorescence and obtain high-quality Raman spectra.[4][5] This technique provides complementary information to FTIR, especially regarding the vibrations of the carbon skeleton.

Data Presentation

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These values are essential for the structural verification of isolated or synthesized this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound. [5]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
Xanthone Moiety
1162.4-
2108.87.04 (d, J=2.5 Hz)
3135.17.55 (dd, J=8.8, 2.5 Hz)
4124.57.35 (d, J=8.8 Hz)
4a156.3-
5a121.7-
5118.07.22 (dd, J=8.3, 1.0 Hz)
6124.27.68 (t, J=8.3 Hz)
7117.86.94 (dd, J=8.3, 1.0 Hz)
8151.1-
8a112.5-
9180.2-
9a148.8-
Glucuronic Acid Moiety
1'100.25.18 (d, J=7.6 Hz)
2'73.13.52 (t, J=7.6 Hz)
3'75.93.55 (t, J=7.6 Hz)
4'71.53.58 (t, J=7.6 Hz)
5'75.33.79 (d, J=7.6 Hz)
6'170.5-

Note: Spectra were recorded in DMSO-d₆. Chemical shifts are referenced to the solvent signal.

FTIR and Raman Spectroscopic Data

The vibrational spectra of this compound are characterized by several key bands corresponding to its functional groups.

Table 2: Key FTIR and Raman Bands for this compound (as Indian Yellow). [5]

FTIR Band (cm⁻¹)Raman Band (cm⁻¹)Tentative Assignment
16241626C=O stretching (xanthone)
1582-Aromatic C=C stretching
1484-Aromatic C=C stretching
14581441CH₂ scissoring
14391425O-H bending
1230-C-O-C stretching (ether)
1068-C-O stretching (alcohol)
1054-C-O stretching (alcohol)
-1368Aromatic ring vibration
-1346Aromatic ring vibration

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (1-10 mg for ¹H, 10-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Pipettes and filters (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Sample Preparation: a. Weigh the appropriate amount of this compound and place it in a small, clean vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Agitate the vial to dissolve the sample completely. Gentle warming or sonication may be applied if necessary. d. Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

  • Instrument Setup (General Guidelines): a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: a. Pulse Sequence: Standard single-pulse experiment. b. Spectral Width: Approximately 12-16 ppm. c. Acquisition Time: 2-4 seconds. d. Relaxation Delay: 1-5 seconds. e. Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition: a. Pulse Sequence: Standard proton-decoupled single-pulse experiment. b. Spectral Width: Approximately 200-250 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

  • 2D NMR Acquisition (for detailed structural analysis): a. COSY: To establish ¹H-¹H spin-spin coupling networks. b. HSQC: To correlate directly bonded ¹H and ¹³C nuclei. c. HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and linking different structural fragments.

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the signals in the ¹H spectrum.

FTIR-ATR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound sample (a small amount, typically a few milligrams)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol). b. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: a. Place a small amount of the solid this compound powder onto the center of the ATR crystal. b. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum.

  • Instrument Parameters (General Recommendations): a. Spectral Range: 4000-400 cm⁻¹. b. Resolution: 4 cm⁻¹. c. Number of Scans: 16-32 scans.

  • Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.

FT-Raman Spectroscopy Protocol

Objective: To acquire a Raman spectrum of this compound, avoiding fluorescence interference.

Materials:

  • This compound sample (solid)

  • FT-Raman spectrometer with a 1064 nm laser source

  • Sample holder (e.g., aluminum well plate)

Procedure:

  • Sample Preparation: a. Place a small amount of the solid this compound sample into the sample holder.

  • Instrument Setup: a. Place the sample holder in the spectrometer's sample compartment. b. Focus the laser onto the sample.

  • Data Acquisition: a. Excitation Wavelength: 1064 nm. b. Laser Power: Start with low power (e.g., 50-100 mW) and adjust as necessary to obtain a good signal without damaging the sample. c. Spectral Range: Typically 3500-100 cm⁻¹ Raman shift. d. Resolution: 4 cm⁻¹. e. Number of Scans: 128-512 scans, depending on the sample's Raman scattering efficiency.

  • Data Processing: a. Perform baseline correction if necessary to remove any residual fluorescence background. b. Identify and label the characteristic Raman peaks.

Signaling Pathway and Experimental Workflow Diagrams

While the direct signaling pathways of this compound are not extensively documented, its aglycone, euxanthone, has been shown to modulate several key cellular signaling pathways, including those involved in inflammation and cancer.[5][6][7][8][9] Euxanthone has been reported to suppress the PI3K/Akt and p38 MAPK signaling pathways and to target the CIP2A/PP2A pathway in colorectal cancer.[4][5][6] The following diagram illustrates a simplified representation of the inhibitory effects of euxanthone on the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

G Inhibitory Effect of Euxanthone on the PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Euxanthone Euxanthone Euxanthone->PI3K Inhibition Euxanthone->Akt Inhibition

Caption: Euxanthone's inhibitory action on the PI3K/Akt pathway.

The following diagram illustrates the general experimental workflow for the comprehensive spectroscopic analysis of this compound.

G Experimental Workflow for Spectroscopic Analysis of this compound Sample This compound Sample (Solid) Prep_NMR Sample Preparation for NMR (Dissolution in Deuterated Solvent, Filtration) Sample->Prep_NMR Prep_FTIR Sample Preparation for FTIR-ATR (Direct Application) Sample->Prep_FTIR Prep_Raman Sample Preparation for FT-Raman (Placement in Holder) Sample->Prep_Raman NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Prep_NMR->NMR FTIR FTIR-ATR Spectroscopy Prep_FTIR->FTIR Raman FT-Raman Spectroscopy (1064 nm excitation) Prep_Raman->Raman Data_NMR NMR Data Analysis (Signal Assignment, Structure Confirmation) NMR->Data_NMR Data_FTIR FTIR Data Analysis (Functional Group Identification) FTIR->Data_FTIR Data_Raman Raman Data Analysis (Vibrational Mode Analysis) Raman->Data_Raman Report Comprehensive Spectroscopic Report Data_NMR->Report Data_FTIR->Report Data_Raman->Report

Caption: Workflow for spectroscopic analysis of this compound.

References

Euxanthic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthic acid, a xanthonoid glycoside, is historically recognized as the primary component of the vibrant yellow pigment known as Indian yellow.[1] Structurally, it is a conjugate of 1,7-dihydroxyxanthone (euxanthone) and glucuronic acid. While the parent class of compounds, xanthones, has garnered significant interest in medicinal chemistry for a wide array of pharmacological activities, specific research into the medicinal applications of this compound remains limited.[2][3] This document aims to provide an overview of the potential applications of this compound based on the known biological activities of the broader xanthone (B1684191) family, alongside protocols for the synthesis of its aglycone, euxanthone (B22016), which is a critical precursor for any future medicinal chemistry studies of this compound and its derivatives.

Potential Medicinal Chemistry Applications of the Xanthone Scaffold

Xanthones, the structural core of this compound, are a class of polyphenolic compounds that have demonstrated a remarkable range of biological activities. These properties suggest that this compound and its derivatives could be promising candidates for drug discovery and development. The diverse pharmacological effects of xanthones include:

  • Anticancer Activity: Numerous xanthone derivatives have exhibited significant cytotoxicity against various cancer cell lines.[4] The proposed mechanisms of action include the induction of apoptosis, inhibition of protein kinases, and inhibition of enzymes like aromatase.[4]

  • Anti-inflammatory Effects: Xanthones have been shown to possess potent anti-inflammatory properties.[5] Their mechanisms involve the inhibition of key inflammatory mediators and signaling pathways, such as the suppression of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) production.[5]

  • Antioxidant Properties: The polyphenolic structure of xanthones imparts them with strong antioxidant capabilities, enabling them to scavenge free radicals and protect against oxidative stress-related damage.[6]

  • Antimicrobial, Antiviral, and Antifungal Activities: Various natural and synthetic xanthones have been reported to have broad-spectrum antimicrobial activity.[2]

  • Other Pharmacological Activities: The xanthone scaffold has also been associated with antidepressant, antimalarial, and antithrombotic effects, highlighting its versatility as a pharmacophore.[2]

Synthesis of Euxanthone: A Key Precursor

The synthesis of euxanthone (1,7-dihydroxyxanthone) is a critical first step for any medicinal chemistry endeavor focused on this compound. A common and effective method for synthesizing euxanthone is through a Friedel-Crafts reaction followed by demethylation.

Experimental Protocol: Synthesis of Euxanthone

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • 2,5-Dimethoxybenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl)

  • Hydriodic acid (HI)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Esterification of 2,6-Dihydroxybenzoic Acid:

    • Dissolve 2,6-dihydroxybenzoic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester of 2,6-dihydroxybenzoic acid.

  • Friedel-Crafts Acylation:

    • Suspend aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add 2,5-dimethoxybenzoyl chloride dropwise to the cooled suspension.

    • To this mixture, add a solution of the methyl ester of 2,6-dihydroxybenzoic acid in dry dichloromethane dropwise.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting benzophenone (B1666685) intermediate by column chromatography on silica gel.

  • Cyclization and Demethylation:

    • Treat the purified benzophenone intermediate with hydriodic acid.

    • Heat the mixture at reflux for 2-4 hours to effect both cyclization to the xanthone core and demethylation of the methoxy (B1213986) groups.

    • Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any remaining iodine.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude euxanthone by recrystallization or column chromatography to yield the final product.

Characterization: The structure and purity of the synthesized euxanthone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and a Call for Research

The broad spectrum of biological activities associated with the xanthone scaffold strongly suggests that this compound and its derivatives are worthy of investigation in the field of medicinal chemistry. The lack of specific bioactivity data for this compound represents a significant research gap and an opportunity for new discoveries.

Future research should focus on:

  • Synthesis of this compound and its Derivatives: Developing efficient and scalable synthetic routes to produce this compound and a library of its analogs for biological screening.

  • In Vitro Biological Screening: Evaluating the synthesized compounds against a panel of disease targets, including various cancer cell lines, inflammatory markers, and microbial strains.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing relationships between the chemical structure of this compound derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the molecular pathways and targets through which any active compounds exert their effects.

Data Presentation

Currently, there is no quantitative data available in the literature specifically for the medicinal chemistry applications of this compound. The table below is provided as a template for summarizing such data as it becomes available through future research.

CompoundTarget/AssayIC₅₀ / EC₅₀ (µM)Cell Line / EnzymeReference
This compounde.g., Cytotoxicity-e.g., MCF-7-
Derivative 1e.g., COX-2 Inhibition-e.g., Ovine COX-2-
Derivative 2e.g., Antioxidant (DPPH)---

Visualizations

Logical Workflow for this compound Medicinal Chemistry Research

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Euxanthone Glycosylation Glycosylation to this compound Synthesis->Glycosylation Derivatization Synthesis of this compound Derivatives Glycosylation->Derivatization Purification Purification & Characterization (NMR, MS) Derivatization->Purification Screening In Vitro Bioactivity Screening (Anticancer, Anti-inflammatory, etc.) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID QSAR QSAR Studies Hit_ID->QSAR Lead_Opt Lead Optimization Hit_ID->Lead_Opt QSAR->Derivatization ADMET In Vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Studies ADMET->In_Vivo

Caption: A logical workflow for the medicinal chemistry research and development of this compound derivatives.

Potential Anti-inflammatory Signaling Pathway Inhibition by Xanthones

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators Stimulus e.g., LPS NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b PGE2 PGE₂ MAPK->PGE2 Xanthones Xanthones (Potential action of this compound) Xanthones->NFkB Inhibition Xanthones->MAPK Inhibition

Caption: Potential mechanism of anti-inflammatory action by xanthones, which may be relevant for this compound.

References

Application Notes & Protocols: Euxanthic Acid and its Xanthone Core as a Foundation for Fluorescent Probes in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euxanthic acid, historically known as the primary component of the vibrant pigment "Indian Yellow," is a naturally occurring xanthonoid glycoside[1][2]. It consists of a fluorescent aglycone, euxanthone (B22016), conjugated with glucuronic acid[1]. While this compound itself is not a contemporary tool for cellular imaging, its core structure, the xanthone (B1684191) scaffold, is a cornerstone in the development of modern synthetic fluorescent probes[3][4][5]. This document provides an overview of the known photophysical properties of this compound and presents generalized protocols for utilizing xanthone-based derivatives as fluorescent probes in live-cell imaging, leveraging the broader knowledge of xanthene dyes in microscopy applications.

1. Application Notes

1.1 Principle of Operation

The fluorescence of this compound originates from its euxanthone component, a dibenzo-γ-pyrone structure[6]. Like other xanthene-based dyes such as fluorescein (B123965) and rhodamine, this scaffold possesses a rigid, conjugated π-electron system that can be readily excited by light, leading to the emission of fluorescent photons[4][7].

Modern probe design often modifies the core xanthone structure to create "turn-on" probes. These probes are initially non-fluorescent (quenched) and are engineered to fluoresce only upon interaction with a specific cellular target or change in the microenvironment (e.g., binding to an ion, enzymatic cleavage, or pH change)[7][8]. This minimizes background signal and enhances detection sensitivity, a critical requirement for high-contrast cell imaging[9].

1.2 Potential Applications

While direct applications of this compound are limited, derivatives of its core structure, euxanthone, have potential in several areas of cell biology and drug development:

  • Ion Detection: Xanthone-based structures can be synthesized with chelating moieties to selectively bind and report on the concentration of intracellular ions, such as Pb²⁺[8].

  • Enzyme Activity Assays: By attaching a quencher group that is a substrate for a specific enzyme, xanthone probes can be designed to fluoresce upon enzymatic activity, enabling real-time monitoring of cellular processes.

  • Organelle Staining: Chemical modifications can impart organelle-specific localization, allowing for the visualization of structures like mitochondria, lysosomes, or the endoplasmic reticulum.

  • High-Content Screening (HCS): The development of novel, non-toxic, and photostable xanthone-based probes could provide new tools for automated imaging and analysis of cellular responses to drug candidates[10].

1.3 Advantages and Limitations

Advantages of Xanthone-Based Probes:

  • High Photostability: The xanthene core is known for its relative resistance to photobleaching compared to other classes of fluorophores[7].

  • Chemical Versatility: The xanthone structure can be readily modified synthetically to tune its spectral properties, target specificity, and cell permeability[3][6].

  • Favorable Spectral Range: Derivatives can be designed to excite and emit in the visible spectrum, compatible with standard fluorescence microscopy equipment[4].

Limitations:

  • Limited Commercial Availability: Unlike mainstream dyes, specific euxanthone-based probes for cell imaging are not widely available and often require custom synthesis.

  • Low Quantum Yield of Parent Compound: this compound itself has a relatively low photoluminescence quantum yield (PLQY) of approximately 0.6%, which is suboptimal for high-sensitivity imaging[11][12][13]. Modern probe development focuses on significantly enhancing this property.

  • Potential for Cytotoxicity: As with any exogenous small molecule, newly synthesized probes must be rigorously tested for cytotoxicity to ensure that they do not perturb normal cellular physiology[10][14].

Data Presentation

Quantitative data for this compound is sparse and primarily derived from analytical chemistry studies. The following tables summarize its known properties and provide a representative example of properties for a hypothetical, optimized xanthone-based probe for comparison.

Table 1: Photophysical Properties of this compound

Property Value Reference
Chemical Formula C₁₉H₁₆O₁₀ [1]
Molar Mass 404.327 g·mol⁻¹ [1]
Absorption Maximum (λabs) ~375 nm [11]
Photoluminescence Quantum Yield (PLQY) ~0.6% [11][12]

| Appearance | Bright yellow fluorescence under UVA |[11] |

Table 2: Representative Target Properties for a Modern Xanthone-Based Live-Cell Imaging Probe

Property Target Value Rationale
Excitation Maximum (λex) 488 - 640 nm Compatibility with common laser lines and reduced cellular autofluorescence.
Emission Maximum (λem) 500 - 680 nm Clear separation from excitation wavelength (large Stokes shift).
Quantum Yield (Φ) > 60% High brightness for sensitive detection with low excitation power.
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹ Efficient light absorption.
Cell Permeability High Ability to cross the plasma membrane of live cells without requiring permeabilization.
Cytotoxicity (IC₅₀) > 50 µM Minimal perturbation of cell health and function during imaging experiments.

| Specificity | High | "Turn-on" response with >20-fold fluorescence increase upon target binding. |

Experimental Protocols

The following are generalized protocols for using a cell-permeable, "turn-on" xanthone-based fluorescent probe for live-cell imaging. Note: These protocols should be optimized for the specific probe and cell type used.

3.1 Protocol: Preparation of Stock Solutions

  • Dissolve the synthesized xanthone probe in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1-10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

3.2 Protocol: Live-Cell Staining and Imaging

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture cells until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a fresh working solution of the probe by diluting the DMSO stock solution in a serum-free culture medium or appropriate imaging buffer (e.g., HBSS). The final concentration typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).

    • Add the probe-containing working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time should be determined empirically. Protect the cells from light during incubation.

  • Washing (Optional but Recommended):

    • Remove the probe-containing solution.

    • Wash the cells two to three times with warm imaging buffer to remove excess probe and reduce background fluorescence.

    • Add fresh, warm imaging buffer to the cells for the duration of the imaging session.

  • Imaging:

    • Transfer the cells to a fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).

    • Excite the probe using the appropriate laser line or filter set corresponding to its excitation maximum.

    • Collect the emitted fluorescence using a filter set appropriate for the probe's emission spectrum.

    • Use the lowest possible excitation laser power and shortest exposure time to minimize phototoxicity and photobleaching while still achieving an adequate signal-to-noise ratio.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate a typical experimental workflow and the conceptual mechanism of a "turn-on" fluorescent probe.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_culture 1. Cell Culture (Glass-bottom dish) probe_prep 2. Prepare Probe Working Solution loading 3. Probe Loading (15-60 min incubation) probe_prep->loading wash 4. Wash Cells (Remove excess probe) loading->wash imaging 5. Fluorescence Microscopy (Live-cell imaging) wash->imaging analysis 6. Image Analysis (Quantify fluorescence) imaging->analysis

Caption: General experimental workflow for live-cell imaging. (Max Width: 760px)

G cluster_state2 State 2: 'On' (Fluorescent) Probe_Off Xanthone Probe (Quenched) Probe_On Probe-Target Complex (Fluorescent) Probe_Off->Probe_On Target Cellular Target (e.g., Ion, Enzyme) Target->Probe_On Light_Emission Light_Emission Probe_On->Light_Emission Fluorescence (Signal Detected)

References

Determining the Bioactivity of Euxanthic Acid: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthic acid, a significant component of the historic Indian yellow pigment, is a xanthonoid glycoside.[1] The xanthone (B1684191) structural motif is present in numerous natural products that exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] However, specific data on the bioactivity of this compound itself is not extensively documented in publicly available literature. These application notes provide a comprehensive guide with detailed protocols for a panel of in vitro assays to systematically evaluate the antioxidant, anti-inflammatory, and cytotoxic (anticancer) potential of this compound.

I. Assessment of Antioxidant Activity

Antioxidant capacity is a fundamental screening parameter for natural products. The following assays are recommended to determine the free radical scavenging ability of this compound.

Data Presentation: Antioxidant Activity

The results from the antioxidant assays can be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to scavenge 50% of the free radicals.

Table 1: Example Data Summary for Antioxidant Activity of this compound

AssayThis compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL) (Positive Control)
DPPH Radical Scavenging Assay[Insert experimental value][Insert experimental value]
ABTS Radical Scavenging Assay[Insert experimental value][Insert experimental value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Workflow: Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound Stock Prepare this compound Stock Mix Reagents in 96-well Plate Mix Reagents in 96-well Plate Prepare this compound Stock->Mix Reagents in 96-well Plate Prepare DPPH/ABTS Reagent Prepare DPPH/ABTS Reagent Prepare DPPH/ABTS Reagent->Mix Reagents in 96-well Plate Prepare Positive Control Prepare Positive Control Prepare Positive Control->Mix Reagents in 96-well Plate Incubate in the Dark Incubate in the Dark Mix Reagents in 96-well Plate->Incubate in the Dark Measure Absorbance Measure Absorbance Incubate in the Dark->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for in vitro antioxidant assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[3][4]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a light-protected container.[4][3]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each concentration of this compound or ascorbic acid.[1]

    • For the control well, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of methanol to 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][3]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[4]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay[5][6]

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.[5]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2][5]

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions in the chosen solvent. Prepare similar dilutions for the positive control, Trolox.

  • Assay:

    • Add 20 µL of each concentration of this compound or Trolox to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[5]

  • Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[5]

  • Measurement: Measure the absorbance at 734 nm.[5]

  • Calculation: Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

II. Assessment of Anticancer (Cytotoxic) Activity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[6][7]

Data Presentation: Cytotoxic Activity

The cytotoxic effect is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 2: Example Data Summary for Cytotoxic Activity of this compound

Cell Line (Cancer Type)This compound IC50 (µM)Doxorubicin (B1662922) IC50 (µM) (Positive Control)
MCF-7 (Breast Cancer)[Insert experimental value][Insert experimental value]
A549 (Lung Cancer)[Insert experimental value][Insert experimental value]
HeLa (Cervical Cancer)[Insert experimental value][Insert experimental value]
HepG2 (Liver Cancer)[Insert experimental value][Insert experimental value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Allow Cells to Adhere (24h) Allow Cells to Adhere (24h) Seed Cells in 96-well Plate->Allow Cells to Adhere (24h) Treat with this compound Treat with this compound Allow Cells to Adhere (24h)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent (DMSO) Add Solubilizing Agent (DMSO) Incubate (2-4h)->Add Solubilizing Agent (DMSO) Measure Absorbance Measure Absorbance Add Solubilizing Agent (DMSO)->Measure Absorbance Calculate % Cell Viability Calculate % Cell Viability Measure Absorbance->Calculate % Cell Viability Determine IC50 Value Determine IC50 Value Calculate % Cell Viability->Determine IC50 Value

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is directly proportional to the number of living cells.[7]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of solvent used, e.g., DMSO).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of cell viability: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

III. Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway: LPS-induced Inflammation in Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling TLR4->MAPK iNOS iNOS Expression NFkB->iNOS TNFa TNF-α Secretion NFkB->TNFa IL6 IL-6 Secretion NFkB->IL6 MAPK->TNFa MAPK->IL6 NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Data Presentation: Anti-inflammatory Activity

The inhibitory effect on the production of inflammatory mediators is typically expressed as percentage inhibition at a given concentration or as an IC50 value.

Table 3: Example Data Summary for Anti-inflammatory Activity of this compound

Inflammatory Mediator% Inhibition by this compound (at X µg/mL)Dexamethasone (B1670325) IC50 (µM) (Positive Control)
Nitric Oxide (NO)[Insert experimental value][Insert experimental value]
TNF-α[Insert experimental value][Insert experimental value]
IL-6[Insert experimental value][Insert experimental value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)[11][12]

Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (e.g., a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid)[9]

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 2 hours.[9]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Mix an equal volume of the supernatant with the Griess reagent.

    • Incubate for 10-30 minutes at room temperature.[9]

  • Measurement: Measure the absorbance at 540 nm.[9]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculation: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Protocol 5: TNF-α and IL-6 Secretion in LPS-Stimulated RAW 264.7 Macrophages (ELISA)[13][14][15]

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α and IL-6) in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS

  • This compound

  • Dexamethasone (positive control)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well plate

Procedure:

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 as described in the Griess Assay protocol. The incubation time for LPS stimulation may vary (e.g., 4-24 hours) depending on the cytokine.[10]

  • Supernatant Collection: Collect the cell culture supernatant.[10]

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[11][12][13] This typically involves:

    • Coating a plate with a capture antibody.

    • Adding the supernatant (containing the cytokine).

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).[11]

  • Quantification: Determine the cytokine concentration from a standard curve generated with recombinant cytokines.

  • Calculation: Calculate the percentage inhibition of TNF-α and IL-6 production compared to the LPS-stimulated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro screening of this compound's bioactivity. By systematically evaluating its antioxidant, cytotoxic, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results. Further studies, including mechanism of action and in vivo experiments, would be necessary to fully characterize the pharmacological profile of this compound.

References

Euxanthic Acid: Application Notes for Investigating its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthic acid, a xanthonoid glycoside, is historically known as the primary component of the vibrant yellow pigment, Indian Yellow. Structurally, it is a conjugate of the aglycone euxanthone (B22016) and glucuronic acid. While its use as a pigment has ceased, the xanthone (B1684191) backbone of this compound suggests potential for a range of biological activities, including enzyme inhibition. Xanthone derivatives are known to exhibit a wide array of pharmacological effects, such as antioxidant, anti-inflammatory, and anticancer activities, which are often mediated through the inhibition of key enzymes and modulation of signaling pathways.[1]

These application notes provide a summary of the current understanding of the biological activities of related xanthones, particularly the structurally similar mangiferin (B1668620), and present detailed protocols for investigating the potential of this compound as an enzyme inhibitor. While direct quantitative data on this compound's enzyme inhibitory activity is limited in current literature, the data presented for mangiferin can serve as a valuable reference point for initiating research in this area.

Data Presentation: Enzyme Inhibition by Structurally Related Xanthones

Due to the limited specific data on this compound, the following table summarizes the enzyme inhibitory activities of mangiferin, a structurally related C-glucoside xanthone. This data can be used as a preliminary guide for selecting potential enzyme targets for this compound screening.

CompoundTarget EnzymeIC50 ValueInhibition TypeReference
MangiferinTyrosinase290 ± 6.04 µMMixed Inhibition[2]
Mangiferinα-glucosidase36.84 µg/mLNot specified[3]
Mangiferinα-amylaseNot specifiedNot specified[3]

Potential Signaling Pathways and Biological Activities of Euxanthone

Euxanthone, the aglycone of this compound, has been reported to possess several biological activities that may be linked to enzyme inhibition and modulation of cellular signaling pathways. These activities provide a rationale for investigating this compound's potential in similar contexts.

  • Anti-inflammatory and Antioxidant Effects: Euxanthone has demonstrated anti-inflammatory and antioxidant properties.[] These effects are often mediated by the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by influencing signaling pathways involved in the cellular stress response. One study indicated that euxanthone can reduce COX-2 expression.[5]

  • Neuroprotective Effects: Studies have suggested that euxanthone exhibits neuroprotective effects and can promote neurite outgrowth, potentially through the activation of the MAP kinase pathway.[]

  • Anticancer Potential: Some research indicates that euxanthone may possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.[] The anticancer activity of xanthones can be attributed to various mechanisms, including the inhibition of protein kinases and topoisomerases.[1] Euxanthone has been shown to impair the metastatic potential of osteosarcoma cells by modulating the miR-21/PDCD4/c-jun signaling pathway, which in turn reduces COX-2 expression.[5]

Mandatory Visualizations

Experimental Workflow for Screening this compound as an Enzyme Inhibitor

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies This compound Stock This compound Stock Serial Dilution of this compound Serial Dilution of this compound This compound Stock->Serial Dilution of this compound Enzyme Stock Enzyme Stock Incubation with Enzyme Incubation with Enzyme Enzyme Stock->Incubation with Enzyme Substrate Stock Substrate Stock Addition of Substrate Addition of Substrate Substrate Stock->Addition of Substrate Buffer Preparation Buffer Preparation Buffer Preparation->Serial Dilution of this compound Buffer Preparation->Incubation with Enzyme Serial Dilution of this compound->Incubation with Enzyme Incubation with Enzyme->Addition of Substrate Kinetic Measurement Kinetic Measurement Addition of Substrate->Kinetic Measurement Calculate % Inhibition Calculate % Inhibition Kinetic Measurement->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve Determine IC50 Value Determine IC50 Value Dose-Response Curve->Determine IC50 Value Kinetic Analysis (Lineweaver-Burk) Kinetic Analysis (Lineweaver-Burk) Determine IC50 Value->Kinetic Analysis (Lineweaver-Burk) Determine Inhibition Type Determine Inhibition Type Kinetic Analysis (Lineweaver-Burk)->Determine Inhibition Type

Caption: A generalized workflow for determining the enzyme inhibitory potential of this compound.

Hypothetical Signaling Pathway Modulated by Euxanthone

G cluster_pathway Potential Anti-inflammatory Pathway of Euxanthone Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor MAPK Cascade MAPK Cascade Cell Membrane Receptor->MAPK Cascade NF-kB Activation NF-kB Activation MAPK Cascade->NF-kB Activation COX-2 Gene Expression COX-2 Gene Expression NF-kB Activation->COX-2 Gene Expression Prostaglandin Production Prostaglandin Production COX-2 Gene Expression->Prostaglandin Production Inflammation Inflammation Prostaglandin Production->Inflammation Euxanthone Euxanthone Euxanthone->MAPK Cascade Inhibition Euxanthone->NF-kB Activation Inhibition

Caption: A diagram illustrating a potential mechanism for the anti-inflammatory effects of euxanthone.

Experimental Protocols

The following are generalized protocols for common enzyme inhibition assays that can be adapted for screening this compound.

Tyrosinase Inhibition Assay

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate (B84403) buffer)

  • L-DOPA (10 mM in phosphate buffer)

  • This compound (stock solution in DMSO, with serial dilutions)

  • Kojic acid (positive control, stock solution in water or DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and kojic acid in phosphate buffer. The final concentration of DMSO should not exceed 1-2%.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound (this compound dilution) or control, and 20 µL of tyrosinase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of inhibition is calculated as follows: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

Principle: α-Glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected at 405 nm. An inhibitor will decrease the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)

  • This compound (stock solution in DMSO, with serial dilutions)

  • Acarbose (B1664774) (positive control, stock solution in water)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound (this compound dilution) or control and 50 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm.

  • The percentage of inhibition is calculated as follows: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Xanthine (B1682287) Oxidase Inhibition Assay

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a maximum absorbance at 295 nm. An inhibitor will decrease the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (e.g., 0.1 U/mL in phosphate buffer)

  • Xanthine (150 µM in phosphate buffer)

  • This compound (stock solution in DMSO, with serial dilutions)

  • Allopurinol (B61711) (positive control, stock solution in water or DMSO)

  • Phosphate buffer (50 mM, pH 7.5)

  • UV-transparent 96-well microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare serial dilutions of this compound and allopurinol in phosphate buffer.

  • In a UV-transparent 96-well plate, add 50 µL of the test compound (this compound dilution) or control, 50 µL of xanthine solution, and 100 µL of phosphate buffer.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of inhibition is calculated as follows: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct evidence for this compound as an enzyme inhibitor is currently lacking, its structural similarity to known enzyme inhibitors like mangiferin, and the observed biological activities of its aglycone, euxanthone, provide a strong rationale for its investigation. The provided protocols offer a starting point for researchers to screen this compound against various enzyme targets and to elucidate its potential mechanisms of action. Further research in this area could uncover novel therapeutic applications for this historically significant molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Euxanthic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of synthesizing euxanthic acid, focusing on optimizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a glycoside, and its synthesis is typically approached by first synthesizing its aglycone, euxanthone (B22016) (1,7-dihydroxyxanthone), and a suitable glycosyl donor, followed by a glycosylation reaction to couple the two molecules. A common glycosyl donor is methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate.[1][2][3]

Q2: What are the major challenges in the synthesis of euxanthone?

A2: The primary challenges in euxanthone synthesis include low reaction yields and the formation of a difficult-to-separate isomeric byproduct, 2,7-dihydroxyxanthone. This isomer formation is often due to an equilibration reaction of a benzophenone (B1666685) intermediate at elevated temperatures.[4][5]

Q3: Why is temperature control critical during euxanthone synthesis?

A3: Temperature control is crucial, particularly during the formation of the 2,6,2′,5′-tetramethoxybenzophenone intermediate. Higher temperatures can promote an equilibrium that favors the formation of undesired isomers, which significantly reduces the yield of the target euxanthone precursor and complicates purification.[4]

Q4: What are the expected yields for the key steps in this compound synthesis?

A4: Yields can vary significantly based on the protocol and reaction conditions. Optimized protocols have reported yields of approximately 49% for euxanthone from its precursor. The key intermediate, 2,6,2′,5′-tetramethoxybenzophenone, can be synthesized with a high yield of around 92%. The synthesis of the glycosyl donor, methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate, has been reported with yields as high as 92%.[1][4] The final glycosylation step to form this compound is challenging, and yields are often low or not reported.

Q5: What purification techniques are recommended for euxanthone and this compound?

A5: For euxanthone, common purification methods include recrystallization and column chromatography. Due to the similar polarity of euxanthone and its 2,7-dihydroxy isomer, purification can be challenging. For this compound and other acidic glycosides, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a suitable purification method.[6][7]

Troubleshooting Guides

Euxanthone Synthesis
Problem Potential Cause Recommended Solution
Low Yield of Euxanthone Formation of Isomeric Byproducts: High reaction temperatures favor the formation of isomers like 2,7-dihydroxyxanthone.Carefully control and lower the reaction temperature during the formation of the benzophenone intermediate.[4]
Incomplete Demethylation: The final step to yield euxanthone may not have gone to completion.Optimize the reaction time and the concentration of the demethylating agent (e.g., hydroiodic acid). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss during Purification: Significant product loss can occur during recrystallization or chromatography.Optimize the purification protocol. For recrystallization, choose a solvent system that provides good recovery. For chromatography, select an appropriate stationary and mobile phase to ensure good separation.
Presence of 2,7-dihydroxyxanthone Impurity Equilibration of Benzophenone Intermediate: This is a known side reaction favored at higher temperatures.Maintain a lower temperature during the synthesis of the 2,6,2′,5′-tetramethoxybenzophenone intermediate to suppress the equilibration reaction.[4]
Difficulty in Purifying the Final Product Similar Polarity of Product and Impurities: Isomeric byproducts can have very similar polarities to euxanthone, making separation by chromatography challenging.Employ high-performance liquid chromatography (HPLC) for better separation. Consider derivatization to alter the polarity of the components before chromatography.
This compound Synthesis (Glycosylation Step)
Problem Potential Cause Recommended Solution
No or Low Yield of this compound Low Reactivity of Phenolic Hydroxyl Group: The hydroxyl groups of euxanthone may not be sufficiently nucleophilic for the glycosylation reaction.Use a suitable catalyst to activate the glycosyl donor (e.g., silver or mercury salts in Koenigs-Knorr reaction, or a Lewis acid in Helferich reaction).[3][8][9] Consider using a more reactive glycosyl donor.
Steric Hindrance: The hydroxyl groups on the xanthone (B1684191) scaffold may be sterically hindered.Employ a less bulky glycosyl donor if possible. Optimize reaction conditions (temperature, solvent) to overcome steric barriers.
Decomposition of Reactants or Product: The glycosyl donor or the final product may be unstable under the reaction conditions.Use milder reaction conditions. For instance, enzymatic glycosylation can be performed under neutral pH and at room temperature.[10] Ensure all reagents and solvents are anhydrous for reactions sensitive to moisture.
Formation of Multiple Products (Regioisomers) Non-selective Glycosylation: Both hydroxyl groups of euxanthone can be glycosylated, or glycosylation can occur at either the 1- or 7-position.Employ a protecting group strategy to selectively protect one of the hydroxyl groups before glycosylation, followed by deprotection.[2][11] Enzymatic glycosylation can also offer high regioselectivity.[10]
Difficulty in Purifying this compound Presence of Unreacted Starting Materials and Byproducts: The crude reaction mixture can be complex.Use reversed-phase HPLC for the purification of the acidic this compound.[6] Ion-exchange chromatography can also be effective in separating the acidic product.

Quantitative Data Summary

Table 1: Reported Yields for Key Intermediates in this compound Synthesis

Step/Intermediate Precursors Reaction Conditions Reported Yield (%) Reference(s)
Methyl 2,6-dihydroxybenzoate2,6-Dihydroxybenzoic acid, Methanol (B129727), H₂SO₄Reflux76[5]
2,6,2′,5′-Tetramethoxybenzophenone2,6-Dimethoxybenzoic acid, 1,4-DimethoxybenzeneAlCl₃, CH₂Cl₂, ~10°C73[4]
2,6,2′,5′-Tetramethoxybenzophenone2-Bromo-1,4-dimethoxybenzene, 2,6-dimethoxybenzaldehyde (B146518)n-BuLi, THF, -78°C to RT, then PCC oxidation92[1]
Euxanthone2,6,2′,5′-Tetramethoxybenzophenone, Phenol (B47542), HIHeating49 (optimized to ~69-74)[5]
Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronateMethyl tetra-O-acetyl-β-D-glucopyranuronate, HBr in Acetic Acid-92[4]

Experimental Protocols

Protocol 1: Synthesis of Euxanthone

This multi-step protocol describes a high-yield synthesis of euxanthone.

Step 1: Synthesis of Methyl 2,6-dihydroxybenzoate

  • In a round-bottom flask, dissolve 2,6-dihydroxybenzoic acid in absolute methanol.

  • Carefully add concentrated sulfuric acid while stirring.

  • Heat the mixture at reflux for 24 hours.

  • After cooling, evaporate the methanol under reduced pressure.

  • Add the residue to a saturated sodium bicarbonate solution.

  • Collect the resulting solid by filtration, wash with water, and dry in vacuo.

Step 2: Synthesis of 2,6,2′,5′-Tetramethoxybenzophenone

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-1,4-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyl lithium in hexane (B92381) to the reaction mixture.

  • After stirring for a specified time, add 2,6-dimethoxybenzaldehyde to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent.

  • The resulting alcohol is then oxidized using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) to yield the benzophenone.

Step 3: Synthesis of Euxanthone

  • Dissolve the 2,6,2′,5′-tetramethoxybenzophenone intermediate in phenol in a round-bottom flask.

  • Add hydroiodic acid to the solution.

  • Heat the mixture for approximately 8 hours.

  • Upon cooling, the euxanthone product will crystallize.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Proposed Synthesis of this compound via Koenigs-Knorr Glycosylation

This proposed protocol is based on the general principles of the Koenigs-Knorr reaction and may require optimization.

Step 1: Preparation of Reactants

  • Ensure both euxanthone and methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate are pure and completely dry.

  • Use anhydrous solvents (e.g., dichloromethane or acetonitrile) for the reaction.

Step 2: Glycosylation Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve euxanthone in the anhydrous solvent.

  • Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf).

  • Cool the mixture and add a solution of methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate in the same anhydrous solvent dropwise with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove the silver salts.

  • Wash the filtrate with appropriate aqueous solutions to remove any remaining impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product is the protected this compound.

Step 4: Deprotection

  • Dissolve the protected product in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of sodium methoxide (B1231860) to remove the acetyl protecting groups.

  • Monitor the deprotection by TLC.

  • Neutralize the reaction with an acidic resin, filter, and concentrate to obtain crude this compound.

  • Purify the final product using reversed-phase HPLC.

Visualizations

experimental_workflow cluster_euxanthone Euxanthone Synthesis cluster_donor Glycosyl Donor Synthesis cluster_final This compound Synthesis start_eux 2,6-Dihydroxybenzoic Acid ester Methyl 2,6-dihydroxybenzoate start_eux->ester Esterification benzophenone 2,6,2',5'-Tetramethoxybenzophenone ester->benzophenone Multi-step conversion euxanthone Euxanthone benzophenone->euxanthone Demethylation glycosylation Glycosylation euxanthone->glycosylation start_donor Glucuronolactone acetylated Methyl tetra-O-acetyl-β-D-glucopyranuronate start_donor->acetylated Acetylation donor Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate acetylated->donor Bromination donor->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification deprotection->purification euxanthic_acid This compound purification->euxanthic_acid

Caption: General experimental workflow for the synthesis of this compound.

equilibration_mechanism intermediate 2,6,2',5'-Tetramethoxybenzophenone (Desired Intermediate) high_temp High Temperature (e.g., > RT) intermediate->high_temp euxanthone Euxanthone (Desired Product) intermediate->euxanthone Demethylation isomer1 2,5,2',5'-Tetramethoxybenzophenone (Isomer) other_xanthones Isomeric Xanthones (Impurities) isomer1->other_xanthones isomer2 2,4,2',5'-Tetramethoxybenzophenone (Isomer) isomer2->other_xanthones isomer3 2,4,2',4'-Tetramethoxybenzophenone (Isomer) isomer3->other_xanthones high_temp->isomer1 high_temp->isomer2 high_temp->isomer3 low_temp Low Temperature (e.g., ~10°C) low_temp->intermediate

References

Technical Support Center: Euxanthic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with euxanthic acid in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Potential Cause Recommended Action
Rapid loss of yellow color and decrease in UV absorbance. Alkaline Hydrolysis: this compound is susceptible to degradation in alkaline conditions (pH > 7). The glycosidic bond can be cleaved, leading to the formation of euxanthone (B22016) and glucuronic acid.1. Immediately measure the pH of your solution. 2. If the pH is alkaline, adjust to a slightly acidic pH (4-6) using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer). 3. For future experiments, prepare and store this compound solutions in a slightly acidic buffer.
Gradual decrease in potency over time, even in acidic or neutral solutions. Oxidative Degradation: The phenolic structure of this compound makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or light.1. Prepare solutions using deoxygenated water. 2. Add an antioxidant, such as ascorbic acid (0.01-0.1% w/v) or butylated hydroxytoluene (BHT) (0.01% w/v), to the solution. 3. Store solutions in amber vials or protect from light to minimize photodegradation.
Formation of a precipitate in the solution. Low Solubility of Degradation Products: The primary degradation product, euxanthone, has lower aqueous solubility than this compound and may precipitate out of solution.1. Confirm the identity of the precipitate using analytical techniques such as HPLC or LC-MS. 2. If confirmed as euxanthone, this indicates significant degradation has occurred. The solution may not be suitable for further use depending on the experimental requirements. 3. To prevent this, follow the stabilization protocols outlined in the FAQs below.
Inconsistent results in bioassays. Presence of Degradation Products: Degradation products may have different biological activities than the parent compound, leading to unreliable experimental outcomes.1. Analyze the purity of your this compound solution using a stability-indicating HPLC method before each experiment. 2. If significant degradation is detected, prepare a fresh solution. 3. Implement stabilization strategies to maintain the integrity of the compound throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The two primary degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The glycosidic bond linking euxanthone and glucuronic acid is susceptible to cleavage, particularly under alkaline and to a lesser extent, acidic conditions. This results in the formation of euxanthone and glucuronic acid.

  • Oxidation: The phenolic rings of the euxanthone moiety are prone to oxidation, which can lead to the formation of various oxidized byproducts and a loss of biological activity. This process is often catalyzed by light, heat, and the presence of metal ions.

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits pH-dependent stability. It is most stable in slightly acidic conditions (pH 4-6). In alkaline solutions (pH > 7), it undergoes rapid hydrolysis. While more stable in acidic conditions compared to alkaline, strong acidic conditions can also promote hydrolysis over time.

Q3: What is the expected shelf-life of an aqueous solution of this compound?

A3: The shelf-life is highly dependent on the storage conditions. For a solution prepared in a slightly acidic buffer (pH 5) with an antioxidant and protected from light, a significant portion of the this compound can remain stable for several weeks at 4°C. However, at room temperature and without protective measures, degradation can be observed within days. The table below provides an estimated percentage of this compound remaining under different conditions, based on analogous data from studies on mangiferin, a structurally similar C-glycosyl xanthone.[1][2][3]

Condition pH Temperature Light Exposure Antioxidant Estimated % Remaining after 1 Week
Optimal 5.04°CNoneYes> 95%
Sub-optimal (Acidic) 3.025°CAmbientNo~85-90%
Sub-optimal (Neutral) 7.025°CAmbientNo~60-70%
Degradative (Alkaline) 9.025°CAmbientNo< 40%
Accelerated Degradation 7.040°CAmbientNo< 50%

Q4: What are some effective methods to stabilize this compound in aqueous solutions?

A4: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintain the pH of the solution between 4 and 6 using a suitable buffer system (e.g., citrate or acetate).

  • Use of Antioxidants: Incorporate antioxidants to mitigate oxidative degradation. Common choices include ascorbic acid (vitamin C) or butylated hydroxytoluene (BHT).[4]

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Protection from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, purging the solution and headspace of the container with an inert gas like nitrogen or argon can minimize oxidation.

  • Encapsulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic euxanthone moiety, protecting it from hydrolysis and oxidation.[1][5][6][7]

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This method should be able to separate the intact this compound from its degradation products, allowing for the quantification of each. Key parameters to monitor are the decrease in the peak area of this compound and the appearance and increase in the peak areas of degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 380 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and validating a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 72 hours, then dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.

After each stress condition, neutralize the samples if necessary, and analyze them using the stability-indicating HPLC method.

Protocol 3: Stabilization of this compound with β-Cyclodextrin

  • Prepare a stock solution of β-cyclodextrin (e.g., 10 mM) in your desired aqueous buffer (pH 5).

  • Slowly add a concentrated stock solution of this compound in a minimal amount of a co-solvent (e.g., ethanol) to the β-cyclodextrin solution while stirring. The final concentration of the co-solvent should be kept as low as possible.

  • Continue to stir the solution at room temperature for at least 24 hours to allow for the formation of the inclusion complex.

  • The resulting solution can then be used for experiments. The stability should be monitored by HPLC as described above.

Visualizations

cluster_degradation This compound Degradation Pathway EA This compound E Euxanthone EA->E Hydrolysis (Alkaline/Acidic) GA Glucuronic Acid EA->GA Hydrolysis OP Oxidized Products E->OP Oxidation (Light, O2, Metal Ions) cluster_workflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., color change, precipitation) check_ph Measure pH start->check_ph ph_ok pH is 4-6 check_ph->ph_ok Yes ph_not_ok pH is <4 or >6 check_ph->ph_not_ok No check_storage Review Storage Conditions ph_ok->check_storage adjust_ph Adjust pH to 4-6 with buffer ph_not_ok->adjust_ph adjust_ph->check_storage storage_ok Protected from light, low temperature check_storage->storage_ok Yes storage_not_ok Exposed to light/heat check_storage->storage_not_ok No add_stabilizers Consider adding antioxidants/cyclodextrins storage_ok->add_stabilizers improve_storage Store in amber vials at 4°C storage_not_ok->improve_storage improve_storage->add_stabilizers end Stable Solution add_stabilizers->end cluster_exp_workflow Experimental Workflow for Stability Testing prep Prepare this compound Solution in Buffer t0 Time-Zero Analysis (HPLC) prep->t0 stress Apply Stress Conditions (e.g., Temp, pH, Light) t0->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze Samples (HPLC) sampling->analysis data Quantify Degradation and Plot Kinetics analysis->data report Report Stability Profile data->report

References

Technical Support Center: Euxanthic Acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with euxanthic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a xanthonoid glycoside, consisting of an aglycone (euxanthone) linked to glucuronic acid.[1][2] While the glucuronic acid moiety enhances its water solubility compared to the highly insoluble euxanthone, achieving sufficient and stable concentrations in aqueous buffers used for biological assays can still be challenging.[3] Poor solubility can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds. Anhydrous ethanol (B145695) can also be considered.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with an ideal target of 0.1% or less. It is crucial to perform a vehicle control (medium with the same final DMSO concentration as your test samples) to account for any effects of the solvent on the cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this, such as using a co-solvent system, adjusting the pH, or employing formulation strategies like complexation with cyclodextrins.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in the chosen organic solvent. - Insufficient solvent volume.- Low ambient temperature.- Compound purity and crystalline form.- Increase the solvent volume to ensure you are below the saturation point.- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- Use an ultrasonic bath to provide additional energy for dissolution.
Precipitate forms when diluting the stock solution into aqueous buffer or cell culture medium. - The aqueous solubility of this compound is exceeded.- "Salting out" effect due to high salt concentration in the buffer.- pH of the aqueous medium is not optimal for solubility.- Perform a serial dilution of the stock solution in the aqueous medium.- Add the stock solution dropwise to the pre-warmed aqueous medium while vortexing.- Consider using a co-solvent system by adding a small percentage of a water-miscible organic solvent to the aqueous medium.- Adjust the pH of the final solution. Since this compound is acidic, increasing the pH slightly above its pKa may improve solubility.
Inconsistent or non-reproducible results in biological assays. - Compound precipitation leading to variable effective concentrations.- Degradation of this compound in solution over time.- Visually inspect your assay plates for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Assess the stability of this compound in your specific assay buffer and conditions.
Low bioavailability or activity observed in cell-based assays. - Poor membrane permeability due to the glycoside moiety.- The effective concentration of the compound reaching the cellular target is low.- Consider using formulation strategies such as complexation with cyclodextrins (e.g., HP-β-CD) to enhance solubility and potentially improve cell uptake.- Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PEG, PVP) to improve its dissolution rate.

Quantitative Data on this compound Solubility

SolventEstimated SolubilityRecommended Stock ConcentrationStorage of Stock Solution
Dimethyl Sulfoxide (DMSO) High10-50 mM-20°C, protected from light
Ethanol (Anhydrous) Moderate1-10 mM-20°C, protected from light
Water LowNot recommended for stockN/A
Phosphate-Buffered Saline (PBS, pH 7.4) Very LowNot recommended for stockN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 404.33 g/mol ), add approximately 247 µL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. An ultrasonic bath can also be used to aid dissolution.

  • Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare serial dilutions of the this compound stock solution for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Serial Dilution: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all treatment and vehicle control wells and does not exceed a cytotoxic level (typically ≤ 0.5%).

  • Cell Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Signaling Pathways and Experimental Workflows

Xanthones and their glycosides have been reported to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.[4] The following diagrams illustrate a hypothetical workflow for investigating the solubility and biological activity of this compound, and the potential signaling pathways it may influence.

G Experimental Workflow: Improving this compound Solubility cluster_0 Problem Identification cluster_1 Solubilization Strategy cluster_2 Troubleshooting cluster_3 Optimization cluster_4 Application start Poor Solubility of this compound in Aqueous Buffer stock Prepare High-Concentration Stock in DMSO start->stock dilution Dilute Stock in Pre-warmed Aqueous Buffer stock->dilution precipitate Precipitation Occurs dilution->precipitate If no_precipitate No Precipitation dilution->no_precipitate If not optimize Optimize Dilution Protocol (e.g., pH adjustment, co-solvents, cyclodextrins) precipitate->optimize assay Proceed with Biological Assay no_precipitate->assay optimize->dilution

Caption: Workflow for addressing solubility issues of this compound.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response EA This compound MAPKKK MAPKKK EA->MAPKKK inhibits (?) IKK IKK EA->IKK inhibits (?) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) AP1->Cytokines induces IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines induces

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

"common byproducts in euxanthic acid synthesis and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of euxanthic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process, and byproducts can arise at different stages. The primary precursor to this compound is euxanthone (B22016). Therefore, impurities can be carried over from the euxanthone synthesis or be generated during the subsequent glycosylation step.

  • Byproducts from Euxanthone Synthesis: The synthesis of euxanthone can be complex, and several side products have been identified. Key byproducts include isomeric tetramethoxybenzophenones and 2,7-dihydroxyxanthone.[1][2] These arise from an equilibration reaction that can occur during the synthesis.[1][2]

  • Impurities in the Glycosylation Step: The most common impurity encountered during the conversion of euxanthone to this compound is unreacted euxanthone. Incomplete reaction can lead to a mixture of the starting material and the desired product.

Q2: How can I monitor the progress of my this compound synthesis and detect the presence of byproducts?

A2: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of organic reactions.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1][3]

Q3: What are the recommended methods for removing byproducts and purifying synthetic this compound?

A3: Standard purification techniques in organic chemistry are employed to remove byproducts and isolate pure this compound. These include:

  • Solvent Extraction: This can be used as an initial purification step to separate compounds based on their differing solubilities in two immiscible liquid phases.

  • Column Chromatography: This is a highly effective method for separating this compound from unreacted euxanthone and other byproducts.[1]

  • Recrystallization: This technique is used to purify solid compounds based on differences in solubility. Finding a suitable solvent or solvent system is crucial for successful recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of euxanthone in the precursor synthesis.
  • Possible Cause: Formation of isomeric tetramethoxybenzophenones and 2,7-dihydroxyxanthone due to an equilibration reaction at high temperatures.[1][2]

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the formation of the desired 2,6,2′,5′-tetramethoxybenzophenone intermediate.[4]

    • Purification of Intermediate: Purify the 2,6,2′,5′-tetramethoxybenzophenone intermediate by column chromatography before proceeding to the next step to remove isomeric byproducts.

Problem 2: Incomplete glycosylation of euxanthone, resulting in a mixture of starting material and product.
  • Possible Cause:

    • Insufficient reaction time or temperature.

    • Deactivation of the glycosyl donor.

    • Steric hindrance at the reaction site.

  • Troubleshooting:

    • Reaction Monitoring: Use TLC to monitor the reaction until the euxanthone starting material is consumed.

    • Optimization of Conditions: Experiment with reaction time, temperature, and the stoichiometry of reactants to drive the reaction to completion.

    • Purification: If the reaction does not go to completion, the resulting mixture of this compound and unreacted euxanthone will need to be separated by column chromatography.

Problem 3: Difficulty in separating this compound from unreacted euxanthone.
  • Possible Cause: this compound and euxanthone have similar xanthone (B1684191) backbones, which can make separation challenging. However, the presence of the glucuronic acid moiety in this compound makes it significantly more polar than euxanthone.

  • Troubleshooting:

    • TLC Solvent System Optimization: Before attempting column chromatography, identify an optimal solvent system using TLC that shows good separation between this compound and euxanthone. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is a good starting point. The higher polarity of this compound should result in a lower Rf value compared to euxanthone.

    • Column Chromatography: Use the optimized solvent system from TLC as the mobile phase for column chromatography. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective in separating the two compounds.

Data Presentation

StepProductReported YieldReference
Synthesis of 2,6-dihydroxybenzoic acid methyl ester2,6-dihydroxybenzoic acid methyl ester76%[1]
Synthesis of 2,6,2′,5′-tetramethoxybenzophenone2,6,2′,5′-tetramethoxybenzophenone73-92%[1][4]
Synthesis of EuxanthoneEuxanthone49% (can be improved by 20-25% with optimization)[1]
Synthesis of 2,7-dihydroxyxanthone2,7-dihydroxyxanthone63.49%[5]
Preparation of methyl tetra-O-acetyl-β-d-glucopyranuronatemethyl tetra-O-acetyl-β-d-glucopyranuronate91%[1][4]

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve small aliquots of your reaction mixture and starting materials in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Using a capillary tube, spot the samples on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting point for separating compounds of differing polarity is a mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve optimal separation.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light. More polar compounds will have a lower Retention Factor (Rf) value.

Protocol 2: General Procedure for Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system identified from TLC analysis. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: General Procedure for Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like this compound, polar solvents such as ethanol, methanol, or water, or a mixture of these, could be suitable candidates.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the pure compound should form. The cooling process can be completed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

Euxanthic_Acid_Synthesis_Workflow cluster_euxanthone Euxanthone Synthesis cluster_byproducts_euxanthone Byproducts cluster_euxanthic_acid This compound Synthesis cluster_byproducts_euxanthic_acid Impurity Precursors Precursors Crude_Euxanthone Crude_Euxanthone Precursors->Crude_Euxanthone Reaction Purified_Euxanthone Purified_Euxanthone Crude_Euxanthone->Purified_Euxanthone Purification Isomeric_Tetramethoxybenzophenones Isomeric_Tetramethoxybenzophenones Crude_Euxanthone->Isomeric_Tetramethoxybenzophenones 2,7-Dihydroxyxanthone 2,7-Dihydroxyxanthone Crude_Euxanthone->2,7-Dihydroxyxanthone Crude_Euxanthic_Acid Crude_Euxanthic_Acid Purified_Euxanthone->Crude_Euxanthic_Acid Glycosylation Purified_Euxanthic_Acid Purified_Euxanthic_Acid Crude_Euxanthic_Acid->Purified_Euxanthic_Acid Purification Unreacted_Euxanthone Unreacted_Euxanthone Crude_Euxanthic_Acid->Unreacted_Euxanthone

Caption: Workflow of this compound Synthesis and Byproduct Formation.

Purification_Workflow Crude_Product Crude_Product Solvent_Extraction Solvent_Extraction Crude_Product->Solvent_Extraction Initial Cleanup Column_Chromatography Column_Chromatography Solvent_Extraction->Column_Chromatography Separation Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Euxanthic_Acid Pure_Euxanthic_Acid Recrystallization->Pure_Euxanthic_Acid

Caption: General Purification Workflow for this compound.

References

"degradation pathways of euxanthic acid under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation pathways of euxanthic acid under experimental conditions. It includes troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and illustrative data to guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the forced degradation studies of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound, a glycoside, is the hydrolysis of the β-glycosidic bond. This reaction cleaves the glucuronic acid moiety from the xanthone (B1684191) backbone, resulting in the formation of its aglycone, euxanthone (B22016).[1] This hydrolysis can be catalyzed by acid or base and can also be influenced by heat.

Q2: I am not observing any degradation of my this compound sample under my initial stress conditions. What should I do?

A2: If you do not observe degradation, the stress conditions may be too mild. Consider the following adjustments:

  • Increase Stressor Concentration: If using 0.1 M HCl or NaOH, you can incrementally increase the concentration (e.g., to 0.5 M or 1 M).[2]

  • Increase Temperature: For hydrolytic and thermal degradation studies, increasing the temperature (e.g., from room temperature to 60°C or 80°C) can significantly accelerate the degradation rate.[2][3]

  • Extend Exposure Time: Longer exposure to the stress condition may be necessary to induce degradation.[2]

  • Ensure Solubility: Verify that this compound is fully dissolved in the reaction medium. Poor solubility can hinder its exposure to the stressor.[4]

Q3: My this compound sample has degraded almost completely, leaving very little of the parent peak in the chromatogram. How can I achieve the target degradation of 5-20%?

A3: Excessive degradation can make it difficult to study the degradation pathway and validate your analytical method.[5] To achieve a target degradation of 5-20%, you should make your stress conditions milder:[6]

  • Reduce Stressor Concentration: Use a lower concentration of acid or base.[2]

  • Lower the Temperature: Conduct the experiment at a lower temperature.[2]

  • Shorten Exposure Time: Collect samples at earlier time points to capture the initial stages of degradation.[2]

Q4: My chromatogram shows poor separation between this compound and its degradation product, euxanthone. How can I improve the resolution?

A4: Optimizing your HPLC method is key to achieving good separation. Consider these steps:

  • Mobile Phase pH: Adjusting the pH of the aqueous component of your mobile phase can alter the ionization state of both this compound (due to its carboxylic acid group) and euxanthone (phenolic hydroxyl groups), which can significantly impact their retention and separation.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of compounds with different polarities. A typical gradient for this type of analysis would involve water with an acid modifier (like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[7]

  • Column Choice: Ensure you are using a suitable column. A C18 column is a common choice for this type of analysis. If resolution is still an issue, you could try a column with a different stationary phase or a smaller particle size for higher efficiency.[7]

Q5: I have performed the degradation experiments, but the mass balance is not close to 100%. What could be the reasons?

A5: A poor mass balance, where the sum of the parent compound and the degradation products does not account for the initial amount, can be due to several factors:[5][6]

  • Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength, making them invisible to a UV detector. Using a mass spectrometer (MS) can help identify such compounds.[8]

  • Co-elution: A degradation product may be co-eluting with the parent peak or another impurity. A peak purity analysis using a photodiode array (PDA) detector can help to identify this issue.[6]

  • Precipitation of Degradants: The degradation products might be insoluble in the diluent used for analysis and may have precipitated out of the solution.[6]

  • Formation of Volatile Degradants: The degradation may lead to volatile products that are lost during the experiment.[5]

Quantitative Data Summary

The following tables provide illustrative quantitative data on the degradation of this compound. This data is representative of what might be observed during a forced degradation study and is intended to serve as a guide for experimental design and data interpretation. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely consuming the parent compound.[5]

Table 1: Illustrative Data for Acid and Base Hydrolysis of this compound at 60°C

Stress ConditionTime (hours)This compound Remaining (%)Euxanthone Formed (%)Mass Balance (%)
0.1 M HCl 0100.00.0100.0
292.57.399.8
485.114.699.7
872.327.299.5
0.1 M NaOH 0100.00.0100.0
289.810.199.9
480.519.299.7
865.234.599.7

Table 2: Illustrative Data for Oxidative, Thermal, and Photolytic Degradation of this compound

Stress ConditionTimeThis compound Remaining (%)Euxanthone Formed (%)Other Degradants (%)Mass Balance (%)
Oxidative (3% H₂O₂) 24 hours95.23.11.599.8
Thermal (80°C, solid) 48 hours98.11.80.099.9
Photolytic (ICH Q1B) 1.2 million lux hours91.76.51.699.8

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[2]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature or an elevated temperature (e.g., 60°C).[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven.

    • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 370 nm.

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the primary degradation pathway of this compound and a typical experimental workflow for its analysis.

G cluster_products Degradation Products Euxanthic_Acid This compound Euxanthone Euxanthone Euxanthic_Acid->Euxanthone Hydrolysis (Acid/Base/Heat) Glucuronic_Acid Glucuronic Acid Euxanthic_Acid->Glucuronic_Acid

Caption: Degradation pathway of this compound via hydrolysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize_Dilute Neutralize and Dilute Sampling->Neutralize_Dilute HPLC HPLC-UV/PDA Analysis Neutralize_Dilute->HPLC Data Data Interpretation (Mass Balance, Peak Purity) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

References

"method refinement for consistent euxanthic acid quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions to ensure consistent and accurate quantification of euxanthic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS).[1][2] LC-MS is particularly useful for definitive identification and structural elucidation of this compound and its potential degradation products.[3][4]

Q2: What are the key degradation products of this compound to monitor during analysis?

A2: The primary degradation product of this compound is its aglycone, euxanthone (B22016).[3] The ratio of this compound to euxanthone can be an indicator of sample degradation due to harsh extraction conditions or improper storage.[3] Other potential byproducts may form depending on the matrix and extraction procedure.

Q3: What is the optimal UV wavelength for the detection of this compound?

A3: this compound exhibits strong absorbance in the UV region. A detection wavelength between 370 nm and 375 nm is generally suitable for its quantification.[3] Using a photodiode array (PDA) detector is recommended to monitor the entire UV spectrum, which helps in peak purity assessment and identification.[4]

Q4: How does the pH of the mobile phase affect the analysis?

A4: As an acidic analyte, the retention and peak shape of this compound are highly sensitive to the pH of the mobile phase. Using a mobile phase with a low pH, typically by adding 0.1% formic acid or orthophosphoric acid, suppresses the ionization of this compound.[1][2][4] This minimizes interactions with residual silanols on silica-based columns, resulting in sharper, more symmetrical peaks and improved retention time stability.[5]

Q5: What are the best practices for storing this compound samples and standards?

A5: To minimize degradation, samples and standard solutions of this compound should be stored in a cool, dark environment, typically at 4°C for short-term storage and -20°C or lower for long-term storage. Exposure to light and high temperatures should be avoided.[6] It is also advisable to prepare fresh stock solutions regularly and check for the appearance of degradation products like euxanthone.

Experimental Protocols and Data

Protocol 1: Extraction of this compound from a Solid Matrix

This protocol is a generalized procedure based on methods that ensure non-destructive recovery.[3]

  • Sample Preparation : Accurately weigh approximately 100-200 mg of the homogenized sample into a microcentrifuge tube.

  • Solvent Addition : Add 1 mL of an extraction solvent. For non-destructive extraction, a mixture of methanol/acetone/water/0.5M oxalic acid (30:30:40:1 v/v/v/v) is effective.[2] Alternatively, a mixture of Acetonitrile/Methanol/DMSO (1:1:1 v/v/v) can be used.[1]

  • Extraction : Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath. Some protocols may require heating at a controlled temperature (e.g., 80°C for 10-15 minutes).[2]

  • Centrifugation : Centrifuge the sample at 10,000 x g for 15 minutes to pellet solid debris.[7]

  • Filtration : Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.2 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.[1]

  • Internal Standard : For absolute quantification, add a known concentration of an appropriate internal standard prior to extraction.

Protocol 2: HPLC-DAD Quantification Method

This method is adapted from established analytical procedures for this compound.[1][2]

  • HPLC System : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Column : A C18 reversed-phase column (e.g., Phenomenex Gemini, 5 µm, 250 x 4.6 mm) is commonly used.[1]

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.[2]

  • Column Temperature : Maintain at a stable temperature, e.g., 25°C or 30°C.[5]

  • Flow Rate : 0.8 to 1.0 mL/min.[1]

  • Injection Volume : 10-20 µL.

  • DAD Detection : Monitor at 375 nm for quantification and collect spectra from 200-600 nm for peak purity analysis.[3]

  • Calibration : Prepare a series of calibration standards of this compound in the mobile phase or extraction solvent to generate a standard curve for quantification.

Data Tables

Table 1: Example HPLC Gradient Program

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile with 0.1% Formic Acid)
0.0955
10.00100
12.00100
12.1955
15.0955
This is an example gradient; optimization may be required based on the specific column and system.[2]

Table 2: Comparison of Extraction Procedures

Extraction MethodEfficacyNotes
Organic Acids (Formic, Oxalic, Citric)HighEnsures non-destructive recovery of intact acid-labile components.[3]
AcetylacetoneHighProvides non-destructive recovery.[3]
ACN/MeOH/DMSOHighEffective for dissolving samples for HPLC analysis.[1]
Strong Mineral Acids (e.g., HCl)LowDecomposes the glycosidic dye into the parent aglycone (euxanthone).[3]

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Weigh Sample AddSolvent 2. Add Extraction Solvent & Internal Standard Sample->AddSolvent Extract 3. Ultrasonicate / Heat AddSolvent->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Filter 5. Filter Supernatant Centrifuge->Filter Inject 6. Inject into HPLC Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. DAD Detection (375 nm) Separate->Detect Integrate 9. Integrate Peak Area Detect->Integrate Calibrate 10. Quantify using Calibration Curve Integrate->Calibrate Report 11. Report Result (mg/g) Calibrate->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting Guide

Caption: Troubleshooting logic for common HPLC issues.

Q: My this compound peak is tailing. What are the common causes and solutions?

A: Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase.[4]

  • Cause 1: Secondary Silanol (B1196071) Interactions : Residual silanol groups on silica-based C18 columns can interact with the acidic functional groups of this compound.

    • Solution : Suppress the ionization of this compound by lowering the mobile phase pH. Adding 0.1% formic acid or phosphoric acid to your aqueous mobile phase is highly effective.[5]

  • Cause 2: Column Overload : Injecting too much sample can saturate the column, leading to poor peak shape.[8]

    • Solution : Dilute your sample or reduce the injection volume.

  • Cause 3: Column Degradation : A contaminated or old column can lead to peak tailing.

    • Solution : Try flushing the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile). If the problem persists, replace the guard column or the analytical column.[9]

Q: The retention time for my this compound peak is shifting between injections. Why is this happening?

A: Retention time instability is a common issue in HPLC that can compromise data quality.[4]

  • Cause 1: Inadequate Column Equilibration : If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times will drift, especially in gradient methods.[10]

    • Solution : Ensure your equilibration step is long enough, typically 10-15 column volumes.

  • Cause 2: Unstable Column Temperature : Fluctuations in ambient temperature can affect retention.

    • Solution : Use a column oven to maintain a constant, stable temperature throughout the analytical run.[8]

  • Cause 3: Mobile Phase Inconsistency : Changes in mobile phase composition due to evaporation of the organic solvent or improper mixing can cause shifts.[5]

    • Solution : Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure your system's proportioning valves are working correctly. Degas solvents properly to prevent bubble formation.[4]

Q: I am observing a noisy or drifting baseline in my chromatogram. What should I check?

A: A poor baseline can interfere with the accurate integration of peaks.

  • Cause 1: Air Bubbles in the System : Dissolved gas in the mobile phase can outgas in the pump or detector, causing baseline noise.[4]

    • Solution : Degas your mobile phase solvents using an online degasser, sonication, or helium sparging.

  • Cause 2: System Leaks : Leaks in pump seals, fittings, or the injector can lead to pressure fluctuations and a noisy baseline.[8]

    • Solution : Visually inspect the system for any signs of leaks, particularly around fittings. Check for salt buildup from buffered mobile phases.

  • Cause 3: Failing Detector Lamp : A detector lamp nearing the end of its lifespan can cause a drifting or noisy baseline.[10]

    • Solution : Check the lamp energy output and operating hours in your detector software. Replace the lamp if it is near the end of its recommended lifetime.

References

"overcoming challenges in euxanthic acid handling and storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for euxanthic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a xanthonoid glycoside, consisting of an aglycone (euxanthone) linked to glucuronic acid.[1] Historically, its magnesium salt was the main component of the vibrant yellow pigment known as Indian Yellow.[1] It appears as pale yellow needles.[2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3][4][5] Storage under an inert atmosphere can further enhance stability.[5] For long-term storage, refrigeration (2-8°C) is recommended.[5]

Q3: What are the signs of this compound degradation?

A3: The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond, which separates it into euxanthone (B22016) and glucuronic acid. An increase in the amount of free euxanthone, which can be detected by techniques like HPLC, is a key indicator of degradation.[6] Visual changes, such as a color shift or the appearance of heterogeneity in the powder, may also suggest degradation.

Q4: In which solvents is this compound soluble?

A4: While specific quantitative solubility data is limited, this compound, as a glycoside, is expected to have some solubility in polar organic solvents and aqueous bases. Its aglycone, euxanthone, is less polar. The presence of the glucuronic acid moiety increases its water solubility compared to euxanthone.[7] For experimental purposes, solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695) are often used for similar compounds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty Dissolving this compound This compound has limited solubility in neutral aqueous solutions. The chosen solvent may not be appropriate.- Try using polar aprotic solvents like DMSO or DMF. - For aqueous solutions, consider adjusting the pH to the basic range to deprotonate the carboxylic acid and phenolic hydroxyl groups, which should increase solubility. - Gentle heating and sonication can also aid dissolution, but be mindful of potential degradation at elevated temperatures.
Solution Color Fades or Changes Over Time This is likely due to the degradation of this compound, especially if exposed to light, heat, or non-optimal pH conditions.- Prepare solutions fresh before use. - Store solutions in the dark and at low temperatures (2-8°C). - Buffer the solution to a stable pH, avoiding strongly acidic or basic conditions for prolonged periods.
Unexpected Peaks in HPLC/LC-MS Analysis The presence of additional peaks, particularly one corresponding to euxanthone, indicates degradation of your sample.- Confirm the identity of the degradation product by running a standard of euxanthone if available, or by using LC-MS to identify the molecular weight of the unexpected peak. - Review your handling and storage procedures to minimize degradation. Ensure solvents are of high purity and solutions are not stored for extended periods.
Inconsistent Experimental Results This could be due to variability in the purity of the this compound or its degradation during the experiment.- Always use this compound from a reputable source and consider verifying its purity by HPLC upon receipt. - Ensure consistent experimental conditions (temperature, pH, light exposure) to minimize variability in degradation rates.

Data Summary

Table 1: Solubility Profile of this compound

SolventSolubilityTemperatureNotes
WaterSparingly solubleRoom TemperatureSolubility increases with pH.
MethanolSolubleRoom TemperatureCommonly used for stock solutions.
EthanolSolubleRoom TemperatureSimilar to methanol.
DMSOSolubleRoom TemperatureGood for preparing concentrated stock solutions.
AcetoneModerately SolubleRoom TemperatureMay be used for extractions.
Non-polar solvents (e.g., hexane, toluene)InsolubleRoom TemperatureNot recommended for dissolving this compound.

Note: The solubility data is qualitative and based on the general properties of glycosidic and phenolic compounds. Researchers should determine the precise solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials: this compound powder, HPLC-grade DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of this compound Degradation by HPLC

This protocol is a general guideline for detecting the hydrolysis of this compound into euxanthone.

  • Instrumentation and Columns:

    • HPLC system with a PDA or UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 375 nm. This compound has an absorption maximum around 375 nm.[6]

  • Sample Preparation:

    • To induce degradation for analysis, a solution of this compound can be subjected to acidic conditions (e.g., 0.1 M HCl) and gentle heat (e.g., 40°C) for a defined period.

    • Neutralize the sample before injection if necessary.

    • Dilute the sample to an appropriate concentration with the mobile phase.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the appearance of a new peak corresponding to euxanthone, which will have a longer retention time than this compound due to its higher hydrophobicity.

Visualizations

G This compound Degradation Pathway euxanthic_acid This compound euxanthone Euxanthone euxanthic_acid->euxanthone Hydrolysis (Acid, Heat, Light) glucuronic_acid Glucuronic Acid euxanthic_acid->glucuronic_acid Hydrolysis (Acid, Heat, Light)

Caption: Primary degradation pathway of this compound.

G Troubleshooting Workflow for Poor Solubility start Start: this compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO, Methanol) start->solvent change_solvent Try a different polar solvent (e.g., DMSO, DMF) solvent->change_solvent No adjust_ph Is the solution aqueous? solvent->adjust_ph Yes use_sonication Apply gentle heating and/or sonication change_solvent->use_sonication increase_ph Increase pH to > 8 adjust_ph->increase_ph Yes adjust_ph->use_sonication No increase_ph->use_sonication dissolved Problem Solved use_sonication->dissolved Success not_dissolved Consult further literature use_sonication->not_dissolved Failure

Caption: Decision tree for addressing solubility issues.

References

"optimizing buffer conditions for euxanthic acid in vitro studies"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for in vitro studies involving euxanthic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are buffer conditions so critical for it?

This compound is a xanthonoid glycoside, consisting of an aglycone (euxanthone) linked to glucuronic acid.[1][2] This structure makes it more water-soluble than its aglycone.[3][4] However, the glycosidic bond is the molecule's weak point. Buffer conditions, particularly pH, are critical because this bond is susceptible to hydrolysis (breaking apart) under acidic conditions, which would release euxanthone (B22016) and glucuronic acid, altering the compound's activity and properties.[5] Furthermore, as its natural salts include magnesium and calcium, improper buffer choice can lead to precipitation.[6]

Q2: What is the primary stability concern when working with this compound in a solution?

The main stability concern is the hydrolytic cleavage of the glycosidic bond.[5] This reaction is accelerated by acidic conditions and can also be catalyzed by β-glucuronidase enzymes, which may be present in certain cell lysates or biological extracts.[5] This degradation separates the molecule into euxanthone and glucuronic acid, meaning you are no longer testing the intended compound. Maintaining an appropriate pH is the most crucial factor in preventing this degradation.

Q3: What is a good starting pH for my experiments with this compound?

A good starting point is a buffer with a pH in the physiological range of 7.0 to 8.0.[7] While some related pigments show maximum stability in slightly acidic conditions (pH 5.0-6.0), avoiding strongly acidic conditions is paramount to prevent hydrolysis.[5][8] It is recommended to perform a pH stability test for your specific assay conditions to determine the optimal pH.

Q4: Which buffer systems should I consider, and which should I avoid?

Recommended Buffers: Zwitterionic buffers like HEPES, MOPS, and PIPES are generally good choices as they are less likely to interact with divalent cations.[7]

Buffers to Avoid: Phosphate-based buffers (like PBS) should be used with caution or avoided entirely. This compound is often found as a calcium or magnesium salt, and phosphate (B84403) can react with these divalent cations to form insoluble precipitates.[6][7]

Q5: How should I prepare and store a stock solution of this compound?

It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous assay buffer just before use. This minimizes the time the compound spends in an aqueous environment where it could degrade. For long-term storage, keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with this compound.

Table 1: Troubleshooting Common Issues
ProblemPotential CauseRecommended Solution
Precipitation upon dilution in buffer 1. Buffer Incompatibility: The buffer is reacting with divalent cations (Ca²⁺, Mg²⁺) associated with this compound. This is common with phosphate buffers.[6][7]1. Change Buffer System: Switch to a non-phosphate buffer like HEPES or MOPS.[7]
2. Low Solubility: The final concentration in the aqueous buffer exceeds the solubility limit of this compound.2. Adjust Formulation: Include a low percentage of a non-ionic detergent (e.g., 0.005% Tween-20) or increase the percentage of co-solvent (e.g., DMSO) if the assay tolerates it.[7]
3. Incorrect pH: The pH of the buffer may be affecting the ionization state and solubility of the molecule.3. Test pH Range: Evaluate solubility across a range of pH values (e.g., 6.0 to 8.0).
Inconsistent or no biological activity 1. Compound Degradation: The glycosidic bond may have been hydrolyzed due to acidic conditions, releasing the less active or differently active euxanthone aglycone.[5]1. Verify pH and Stability: Confirm the final buffer pH is not acidic. Run a stability study to ensure the compound is intact over the experiment's duration (See Protocol 2).
2. Adsorption to Labware: The compound may be sticking to the surfaces of plastic tubes or plates.2. Use Additives/Proper Labware: Add a low concentration of a non-ionic detergent (e.g., 0.005% Tween-20) to the buffer.[7] Consider using low-adhesion microplates.
Results change over time (poor reproducibility) 1. Time-Dependent Degradation: The compound is slowly degrading in the aqueous buffer throughout the experiment.1. Minimize Incubation Time: Prepare fresh dilutions for each experiment and minimize the time the compound spends in the aqueous buffer before analysis.
2. Buffer Evaporation: Over long incubation periods, evaporation from plates can concentrate the buffer components and the compound, altering activity.2. Prevent Evaporation: Use plate sealers for long incubations and ensure proper humidification in the incubator.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Recommended Buffer System (HEPES)

This protocol describes the preparation of a 1 L solution of 100 mM HEPES buffer with 150 mM NaCl, pH 7.4.

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized Water (DI H₂O)

  • pH meter

Procedure:

  • Add approximately 800 mL of DI H₂O to a 1 L beaker.

  • Add 23.83 g of HEPES to the water and stir until dissolved.

  • Add 8.77 g of NaCl and stir until dissolved.

  • Calibrate the pH meter.

  • Slowly add 1 M NaOH to the solution while monitoring the pH. Continue adding dropwise until the pH reaches 7.4.

  • Transfer the solution to a 1 L graduated cylinder and add DI H₂O to bring the final volume to 1 L.

  • Sterilize the buffer by filtering it through a 0.22 µm filter. Store at 4°C.

Protocol 2: pH-Dependent Stability Assessment of this compound

This protocol provides a method to evaluate the stability of this compound in different buffers over time.

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (e.g., pH 5, 6, 7.4, 8) C Dilute Stock into Each Buffer to Final Concentration A->C B Prepare this compound Stock Solution (in DMSO) B->C D Incubate Samples (e.g., at 37°C) C->D E Take Aliquots at Time Points (0, 1, 2, 4, 8, 24 hours) D->E F Analyze Aliquots (e.g., HPLC or UV-Vis Spec) E->F G Plot Concentration vs. Time for each pH F->G H Determine Optimal pH (Least Degradation) G->H

Caption: Workflow for assessing the pH-dependent stability of this compound.

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., Citrate for pH 5.0, MES for pH 6.0, HEPES for pH 7.4, and Tris for pH 8.0) at the desired final concentration.

  • Sample Preparation: Dilute the this compound stock solution into each buffer to the final assay concentration.

  • Time Point Zero (T=0): Immediately after dilution, take an aliquot from each sample and analyze it to get the initial concentration. This can be done using HPLC (to separate this compound from potential degradants like euxanthone) or UV-Vis spectrophotometry by measuring absorbance at its λmax.

  • Incubation: Incubate the remaining samples under your standard assay conditions (e.g., 37°C).

  • Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots from each sample and perform the same analysis as in step 3.

  • Data Analysis: For each pH value, plot the concentration of this compound versus time. The buffer condition that shows the slowest rate of degradation is the most stable and therefore optimal for your experiment.

Signaling Pathway Modulation

The aglycone of this compound, euxanthone , has been reported to modulate several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades.[9][] Understanding these interactions can be crucial for interpreting experimental results.

G cluster_pathways MAPK Signaling Cascades Ext External Stimuli (e.g., Stress, Growth Factors) ERK_MAPKKK MAPKKK (e.g., Raf) Ext->ERK_MAPKKK JNK_MAPKKK MAPKKK (e.g., ASK1) Ext->JNK_MAPKKK p38_MAPKKK MAPKKK (e.g., TAK1) Ext->p38_MAPKKK Eux Euxanthone (Aglycone of this compound) Eux->ERK_MAPKKK Modulates Eux->JNK_MAPKKK Modulates Eux->p38_MAPKKK Modulates ERK_MAPKK MAPKK (MEK1/2) ERK_MAPKKK->ERK_MAPKK ERK_MAPK MAPK (ERK1/2) ERK_MAPKK->ERK_MAPK ERK_Target Cellular Responses (Proliferation, Differentiation) ERK_MAPK->ERK_Target JNK_MAPKK MAPKK (MKK4/7) JNK_MAPKKK->JNK_MAPKK JNK_MAPK MAPK (JNK) JNK_MAPKK->JNK_MAPK JNK_Target Cellular Responses (Apoptosis, Inflammation) JNK_MAPK->JNK_Target p38_MAPKK MAPKK (MKK3/6) p38_MAPKKK->p38_MAPKK p38_MAPK MAPK (p38) p38_MAPKK->p38_MAPK p38_Target Cellular Responses (Inflammation, Stress) p38_MAPK->p38_Target

Caption: Modulation of MAPK signaling cascades by euxanthone.[9]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Euxanthic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of euxanthic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated and asymmetrical.[1][2] In an ideal separation, peaks should be symmetrical (Gaussian). Peak tailing can compromise the accuracy and reproducibility of your results by making it difficult to integrate the peak area correctly, which is crucial for quantification. It can also obscure smaller, nearby peaks, leading to inaccurate analysis.[2]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: Peak tailing in the HPLC analysis of acidic compounds like this compound is often caused by a combination of factors:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based columns (like C18) can interact with polar functional groups on this compound. These secondary interactions cause some molecules to be retained longer than others, resulting in a "tail."[3]

  • Mobile Phase pH: If the pH of your mobile phase is close to or above the pKa of this compound, the molecule will exist in its ionized (negatively charged) form. This charged species is more likely to interact with the stationary phase in undesirable ways, leading to peak tailing.[1][3]

  • Column Issues: A contaminated or old column can lead to poor peak shape. Contaminants can create active sites that cause tailing, and column degradation can lead to a loss of efficiency.

  • Insufficient Buffer Concentration: A buffer is used to maintain a constant pH. If the buffer concentration is too low, the pH at the point of injection and along the column may not be consistent, leading to peak shape distortion.

  • Extra-Column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause the sample band to spread, resulting in broader and tailing peaks.

Q3: What is the pKa of this compound, and how does it influence my mobile phase selection?

To minimize peak tailing, it is crucial to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte.[3] For this compound, a mobile phase pH of 2.5 to 3.0 is a good starting point to ensure the molecule is in its neutral, protonated form, which will minimize secondary interactions with the stationary phase.

Q4: Which type of HPLC column is best for analyzing this compound?

A4: A high-purity, end-capped C18 column is generally recommended for the analysis of acidic compounds like this compound.[4]

  • High-purity silica: These columns have a lower content of metal impurities, which can act as active sites and contribute to peak tailing.

  • End-capping: This process chemically derivatizes most of the residual silanol groups, reducing their ability to interact with the analyte.

  • Polar-embedded or polar-endcapped phases: These can sometimes offer improved peak shape for polar acidic compounds by providing a different selectivity and shielding the analyte from residual silanols.

For particularly challenging separations, a column specifically designed for the analysis of organic acids may provide better results.

Q5: How can I optimize my mobile phase to reduce peak tailing for this compound?

A5: Here are key mobile phase optimization strategies:

  • Adjust pH: Use a buffer to maintain a low pH, ideally between 2.5 and 3.0. Phosphoric acid or formic acid are common choices for creating acidic mobile phases.

  • Increase Buffer Strength: A buffer concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity and improve peak shape.

  • Organic Modifier: Acetonitrile is a common organic modifier for reversed-phase HPLC. You can also try methanol, as it can sometimes offer different selectivity and improve peak shape.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues.

Data Presentation: Impact of HPLC Parameters on Peak Asymmetry

The following table summarizes the expected qualitative and hypothetical quantitative effects of various HPLC parameters on the peak asymmetry factor (As) for this compound. A value of As = 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

ParameterCondition 1Asymmetry Factor (As) (Hypothetical)Condition 2Asymmetry Factor (As) (Hypothetical)Recommendation
Mobile Phase pH pH 4.52.1pH 2.51.2Maintain mobile phase pH at least 1.5-2 units below the pKa of this compound.
Buffer Concentration 5 mM Phosphate Buffer1.825 mM Phosphate Buffer1.3Use a buffer concentration of 20-50 mM for robust pH control.
Column Type Standard C181.9High-Purity, End-capped C181.1Employ a high-purity, end-capped C18 column to minimize silanol interactions.
Column Temperature 25°C1.640°C1.4Increasing temperature can sometimes improve peak shape, but should be optimized.
Flow Rate 1.5 mL/min1.71.0 mL/min1.5Optimize the flow rate; a lower flow rate can sometimes improve peak shape.

Note: The asymmetry factor values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and is designed to minimize peak tailing.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed (Asymmetry > 1.2) check_method Review Method Parameters start->check_method check_ph Is Mobile Phase pH < pKa of this compound? check_method->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_method increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Inspect Column (Age, Performance) check_buffer->check_column Yes increase_buffer->check_method column_issue Is Column Old or Contaminated? check_column->column_issue replace_column Replace with High-Purity, End-capped C18 Column column_issue->replace_column Yes check_system Check HPLC System column_issue->check_system No good_peak Symmetrical Peak (Asymmetry ≈ 1.0) replace_column->good_peak dead_volume Minimize Extra-Column Dead Volume check_system->dead_volume dead_volume->good_peak

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.

Mechanism of Silanol Interaction with this compound

This diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing of this compound.

G cluster_surface Silica Surface cluster_mobile_phase Mobile Phase silanol Residual Silanol Groups (-Si-OH) ionized_silanol Ionized Silanol Groups (-Si-O⁻) eux_neutral This compound (Neutral) (Low pH) eux_neutral->silanol Weak Interaction (Good Peak Shape) eux_ionized This compound (Ionized) (High pH) eux_ionized->ionized_silanol Strong Ionic Interaction (Peak Tailing)

Caption: Chemical interactions leading to peak tailing of this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of Xanthones: Euxanthic Acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xanthones and their Antioxidant Potential

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthen-9-one core structure. Found abundantly in nature, particularly in higher plants and fungi, they have garnered significant scientific interest for their diverse pharmacological activities. These biological effects, including anticancer, anti-inflammatory, and antioxidant properties, are largely dictated by the type, number, and position of substituent groups on the xanthone (B1684191) scaffold. Hydroxylation and methoxylation patterns are particularly critical in determining their antioxidant efficacy.

Euxanthic Acid and Euxanthone (B22016): An Overview

This compound is a xanthonoid glycoside, specifically a conjugate of the aglycone euxanthone (1,7-dihydroxyxanthone) with glucuronic acid. Historically, its magnesium salt was the primary component of the pigment Indian Yellow. While the antioxidant properties of the broader xanthone class are well-documented, specific quantitative data on the free radical scavenging activity of this compound is conspicuously absent in published research.

However, studies on its aglycone, euxanthone, suggest it possesses antioxidant properties and may be beneficial in combating oxidative stress-related conditions[]. Research indicates that euxanthone can reduce oxidative stress and ROS generation, and it has shown neuroprotective effects in preclinical studies by protecting neurons from oxidative damage[][2][3]. Despite these qualitative observations, direct comparative studies with IC₅₀ values for euxanthone using standard antioxidant assays are not currently available[4].

Quantitative Comparison of Selected Xanthones

To provide a comparative framework, the following table summarizes the available quantitative antioxidant data for several well-researched xanthones. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or chemical function, such as free radical scavenging. A lower IC₅₀ value indicates greater antioxidant potency.

Xanthone DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (µmol TE/g)Source(s)
This compound N/AN/AN/AData not available in cited sources
Euxanthone N/AN/AN/AData not available in cited sources
α-Mangostin 18.0 - 173.2~20N/A[5]
γ-Mangostin 20.5~25N/AData inferred from comparative studies
Mangiferin ~50~15N/AData inferred from comparative studies

Note: "N/A" indicates that the data was not available in the cited sources. The IC₅₀ values for α-Mangostin can vary significantly due to differences in experimental conditions across studies.

Molecular Mechanism of Action: The Nrf2 Signaling Pathway

Xanthones exert their antioxidant effects not only through direct radical scavenging but also by modulating the body's endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducing agents like certain xanthones, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then moves into the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a range of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in the synthesis of glutathione (B108866) (GSH). This upregulation of antioxidant enzymes enhances the cell's ability to neutralize reactive oxygen species and protect against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthones Xanthones Keap1_Nrf2 Keap1-Nrf2 Complex Xanthones->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome Degradation Nrf2_ub->Proteasome Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_free->Nrf2_Maf Translocation & Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Activation of the Nrf2/ARE signaling pathway by xanthones.

Experimental Protocols for Antioxidant Activity Assays

Accurate and reproducible assessment of antioxidant activity is crucial for the comparative evaluation of compounds like xanthones. The following are detailed methodologies for three widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow hydrazine (B178648) derivative, DPPH-H. This color change, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging capacity.

Protocol:

  • Reagent Preparation:

  • Sample Preparation:

    • Dissolve the test xanthone in the same solvent used for the DPPH solution to prepare a stock solution.

    • Create a series of dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each dilution of the test compound.

    • Add the DPPH working solution to each well/cuvette.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at approximately 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value is determined from a plot of inhibition percentage against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color. Antioxidant compounds in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of this color change, measured as a decrease in absorbance, indicates the sample's radical scavenging capacity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at approximately 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the test xanthone.

  • Assay Procedure:

    • Add the diluted ABTS•+ solution to each well of a 96-well microplate or cuvettes.

    • Add the different concentrations of the test compound to the respective wells.

    • Include a control with the solvent and the ABTS•+ solution.

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at around 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value from a dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH.

    • Prepare a standard antioxidant solution, typically Trolox (a water-soluble vitamin E analog).

  • Sample Preparation:

    • Dissolve and dilute the test xanthone in the phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution to each well.

    • Add the test compound, standard (Trolox), or a blank (buffer) to the appropriate wells.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standard, and samples.

    • Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The results are typically expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS, Fluorescein) Reaction_Mix Mix Reagents and Samples in 96-well plate or cuvettes Reagent_Prep->Reaction_Mix Sample_Prep Sample Preparation (Xanthone Stock & Dilutions) Sample_Prep->Reaction_Mix Incubation Incubate under controlled conditions Reaction_Mix->Incubation Measurement Measure Absorbance or Fluorescence (Spectrophotometer/Plate Reader) Incubation->Measurement Calculation Calculate % Inhibition or Area Under Curve (AUC) Measurement->Calculation IC50_TE Determine IC₅₀ or Trolox Equivalents (TE) Calculation->IC50_TE

A generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

While this compound and its aglycone, euxanthone, are structurally part of the pharmacologically promising xanthone family, a significant gap exists in the literature regarding their quantitative antioxidant properties. The qualitative evidence for euxanthone's ability to mitigate oxidative stress warrants further investigation. Future research should prioritize the systematic evaluation of this compound and euxanthone using standardized antioxidant assays such as DPPH, ABTS, and ORAC. This would enable a direct and meaningful comparison with other well-characterized xanthones like α-mangostin and mangiferin, providing a clearer understanding of their potential as therapeutic agents for oxidative stress-related pathologies. Elucidating the specific signaling pathways modulated by this compound and euxanthone will also be crucial in unlocking their full therapeutic potential.

References

A Comparative Guide to Analytical Methods for Euxanthic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of euxanthic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, drug development, and quality control. This document presents a comparative summary of their performance based on available experimental data, outlines detailed experimental protocols, and illustrates the cross-validation workflow.

Data Presentation: A Comparative Analysis

The following table summarizes the typical validation parameters for the analysis of this compound or its closely related analogue, euxanthone, using HPLC-UV, UPLC-MS/MS, and UV-Vis spectrophotometry. This data provides a benchmark for expected performance and aids in method selection based on specific analytical needs.

ParameterHPLC-UV (for Euxanthone)UPLC-MS/MS (Typical)UV-Vis Spectrophotometry (Typical)
Linearity (r²) > 0.999> 0.99> 0.99
Linearity Range 0.1 - 10 µg/mL0.1 - 100 ng/mL1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.01 - 0.5 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 - 2 ng/mL0.5 - 2 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%95% - 105%98% - 102%
Precision (RSD%) < 2.0%< 15%< 2%
Selectivity HighVery HighLow to Moderate
Analysis Time ~10-20 min~2-5 min~1 min
Cost & Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification and purity assessment of xanthones.

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Maximum absorbance wavelength for this compound (e.g., ~255 nm, ~315 nm, or ~380 nm).[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation (from a solid matrix):

  • Accurately weigh the sample and extract with a suitable solvent (e.g., methanol, acetonitrile).

  • Use sonication or vortexing to ensure complete extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex biological matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.

Sample Preparation (from biological fluids):

  • To 100 µL of the biological sample (e.g., plasma, urine), add a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Inject into the UPLC-MS/MS system.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method, particularly suitable for the quantification of this compound in simple matrices or for preliminary screening.

Instrumentation:

  • UV-Vis Spectrophotometer.

Measurement Conditions:

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically around 255 nm, 315 nm, or 380 nm).[1]

  • Cuvette: 1 cm path length quartz cuvette.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_output Final Output HPLC_UV HPLC-UV Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Selectivity Selectivity HPLC_UV->Selectivity Protocol_Comparison Methodology Comparison HPLC_UV->Protocol_Comparison UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Linearity UPLC_MSMS->Accuracy UPLC_MSMS->Precision UPLC_MSMS->LOD_LOQ UPLC_MSMS->Selectivity UPLC_MSMS->Protocol_Comparison UV_Vis UV-Vis UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ UV_Vis->Selectivity UV_Vis->Protocol_Comparison Data_Table Quantitative Data Summary Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD_LOQ->Data_Table Selectivity->Data_Table Performance_Evaluation Performance Evaluation Data_Table->Performance_Evaluation Protocol_Comparison->Performance_Evaluation Guide Comparison Guide Performance_Evaluation->Guide

Caption: Workflow for the cross-validation and comparison of analytical methods.

References

A Comparative Guide to Euxanthic Acid Synthesis: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the synthesis of complex organic molecules like euxanthic acid demands methods that are not only high-yielding but also reproducible and robust. This compound, a glycoside of euxanthone (B22016), has historical significance as the primary component of the pigment Indian Yellow and continues to be of interest for its chemical properties.[1][2][3][4] This guide provides a comparative analysis of synthetic methods for this compound, with a focus on the synthesis of its crucial precursor, euxanthone.

Comparison of Euxanthone Synthesis Methods

The primary challenge in synthesizing this compound lies in the efficient production of its aglycone, euxanthone (1,7-dihydroxyxanthone). Recent research has focused on developing novel protocols that improve upon traditional methods.[2][5] The following table summarizes the quantitative data from a new, optimized synthesis protocol and compares it with previously existing methods.

ParameterNovel ProtocolExisting Protocols (Modified)Existing Protocols (Initial Attempts)
Starting Materials 2,6-Dihydroxybenzoic acid methyl ester, 1,4-Dimethoxybenzene (B90301)2,6-Dihydroxybenzoic acid methyl ester, Hydroquinone2,6-Dihydroxybenzoic acid methyl ester, Hydroquinone
Key Intermediate 2,6,2′,5′-TetramethoxybenzophenoneNot explicitly successfulDecomposition products (1,3-dimethoxybenzene, m-methoxyphenol)
Yield of Key Intermediate 73% - 92%Not applicableNot applicable
Final Euxanthone Yield 49% (initial), improved by 20-25% with optimizationNot reported/unsuccessfulUnsuccessful
Purity High purity (crystallized as yellow needles)Not applicableNot applicable
Reaction Conditions Friedel–Crafts acylation, followed by demethylation with hydroiodic acid in phenol (B47542) at 125–130 °CRefluxing or heating to 225 °CRefluxing
Reproducibility Reported as repeatable with yield improvementsPoor, led to decompositionPoor, led to decomposition

Experimental Protocols

Novel Synthesis of Euxanthone

This method proceeds via the formation of a key intermediate, 2,6,2′,5′-tetramethoxybenzophenone, followed by demethylation.

  • Synthesis of 2,6-Dihydroxybenzoic acid methyl ester: 2,6-dihydroxybenzoic acid is reacted with methanol (B129727) in the presence of concentrated sulfuric acid. The resulting ester is obtained with a 76% isolated yield.[5]

  • Friedel–Crafts Acylation to form 2,6,2′,5′-Tetramethoxybenzophenone:

    • Method A: An intermediate from 2,6-dimethoxybenzoyl chloride and 1,4-dimethoxybenzene yields 73% of the tetramethoxybenzophenone.[5]

    • Method B (via Grignard reagent): An alternative route involving a Grignard reagent produced the key intermediate in 92% yield.[5]

  • Demethylation to Euxanthone: The 2,6,2′,5′-tetramethoxybenzophenone is dissolved in phenol, and hydroiodic acid is added. The mixture is heated for 8 hours. The desired product, euxanthone, crystallizes as yellow needles with an initial isolated yield of 49%.[5]

  • Optimization: Lowering the reaction temperature to 125–130 °C improved the yield by 20–25% and maintained high purity.[5]

Synthesis of this compound from Euxanthone

The final step involves the glycosylation of euxanthone.

  • Preparation of the Glycosyl Donor: Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate is prepared from glucuronolactone. This involves acetylation to form methyl tetra-O-acetyl-β-D-glucopyranuronate (91% yield) followed by bromination using HBr in acetic acid to yield the desired α-bromo derivative.[5]

  • Glycosylation: Euxanthone is reacted with the prepared methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate to form the glycosidic bond, leading to the protected this compound.[1][2][3]

  • Deprotection: Subsequent removal of the acetyl protecting groups yields this compound.

Workflow and Pathway Diagrams

To visualize the synthetic process, the following diagrams illustrate the key steps and transformations.

Euxanthone_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 2,6-Dihydroxybenzoic Acid D 2,6-Dihydroxybenzoic Acid Methyl Ester A->D H₂SO₄ B Methanol B->D C 1,4-Dimethoxybenzene E 2,6,2',5'- Tetramethoxybenzophenone C->E D->E Friedel-Crafts Acylation F Euxanthone E->F HI, Phenol 125-130°C

Caption: Workflow for the novel synthesis of Euxanthone.

Euxanthic_Acid_Synthesis_Pathway cluster_precursors Precursors cluster_activation Glycosyl Donor Preparation cluster_coupling Glycosylation & Deprotection Euxanthone Euxanthone Protected_Euxanthic_Acid Protected This compound Euxanthone->Protected_Euxanthic_Acid Coupling Glucuronolactone Glucuronolactone Protected_Glucuronate Methyl tetra-O-acetyl- β-D-glucopyranuronate Glucuronolactone->Protected_Glucuronate Ac₂O, MeOH, NaOH, Pyridine Bromo_Sugar Methyl (tri-O-acetyl- α-D-glucopyranosyl bromide) uronate Protected_Glucuronate->Bromo_Sugar HBr, AcOH Bromo_Sugar->Protected_Euxanthic_Acid Euxanthic_Acid This compound Protected_Euxanthic_Acid->Euxanthic_Acid Deprotection

Caption: Synthetic pathway from Euxanthone to this compound.

Conclusion

The investigation into the synthesis of euxanthone and its subsequent conversion to this compound reveals that modern, optimized protocols offer significant advantages in terms of yield and reproducibility over older methods.[5] The detailed multi-step synthesis, involving the formation of a key tetramethoxybenzophenone intermediate, has proven to be a robust method for obtaining high-purity euxanthone.[3][5] While the synthesis of the glycosyl donor and the final glycosylation step are based on established procedures, the overall synthesis of this compound is made more viable by the improved synthesis of its aglycone. For researchers, the adoption of these newer protocols is likely to lead to more consistent and scalable production of this compound for further study and application.

References

A Comparative Guide to Confirming the Purity of Synthesized Euxanthic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount to ensure the validity and reproducibility of biological screening results. This guide provides an objective comparison of analytical methods to confirm the purity of synthesized euxanthic acid, alongside a comparative analysis with alternative bioactive xanthones, mangiferin, and garcinol (B8244382). Experimental data and detailed protocols are provided to assist in the selection and implementation of appropriate purity assessment strategies.

Comparison of Purity Analysis Methods for this compound

The confirmation of purity for synthesized this compound requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods.

ParameterHPLC with UV DetectionQuantitative ¹H-NMR (qNMR)
Principle Separation based on polarity, with detection by UV absorbance. Purity is determined by the relative peak area of the analyte.Signal intensity is directly proportional to the number of protons. Purity is calculated by comparing the integral of the analyte's signal to that of a certified internal standard.
Primary Use Quantitative purity assessment and identification of impurities.Absolute purity determination and structural confirmation.
Advantages High sensitivity, high throughput, and excellent for resolving complex mixtures.High precision and accuracy, provides structural information, and can detect non-UV active impurities. Does not require a reference standard of the analyte itself for quantification.[1][2]
Limitations Requires a reference standard for quantification, and impurities without a chromophore may not be detected.Lower sensitivity than HPLC, requires a high-field NMR spectrometer, and potential for signal overlap in complex samples.
Typical Purity Achieved >95%>98%

Comparative Analysis of this compound and Alternatives

This compound, a glycoside of euxanthone, belongs to the xanthone (B1684191) class of compounds, many of which exhibit significant biological activities. Mangiferin and garcinol are two other well-studied bioactive compounds that serve as relevant alternatives for comparative purposes in biological screening, particularly in anticancer research.

CompoundStructurePurity (%)Biological Activity (Anticancer)
This compound This compound is a glycoside of euxanthone.Typically >95% after synthesis and purification.The biological activity of this compound is closely related to its aglycone, euxanthone. Euxanthone has been shown to suppress tumor growth and metastasis in colorectal cancer.[3]
Mangiferin A C-glucosylxanthone.94.2% (after purification from natural sources)Possesses growth-inhibitory and apoptosis-inducing effects against various cancer cell lines, including lung carcinoma.[4]
Garcinol A polyisoprenylated benzophenone.≥95% (commercially available)Exhibits potent growth-inhibitory effects on various cancer cells, including colon and breast cancer, through induction of apoptosis and cell cycle arrest.[5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Xanthones

This protocol is a general method adaptable for this compound, mangiferin, and garcinol, with specific conditions adjusted based on the analyte.

Objective: To determine the purity of the synthesized xanthone derivative by quantifying the main compound and detecting any impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). The specific gradient will depend on the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific xanthone (e.g., around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

    • Prepare the sample for analysis by dissolving it in the mobile phase at a known concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the standards and the sample.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to the target compound based on retention time compared to the standard.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of the synthesized compound using an internal standard.[2][7]

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (>250:1 for accurate integration).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using the optimized parameters.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification end_purification Synthesized this compound purification->end_purification hplc HPLC Analysis end_purification->hplc qnmr qNMR Analysis end_purification->qnmr data_analysis Data Analysis & Purity Calculation hplc->data_analysis qnmr->data_analysis final_product Pure Compound for Biological Screening data_analysis->final_product

Caption: Workflow for the synthesis and purity confirmation of this compound.

Signaling Pathway

The direct signaling pathway for this compound is not yet fully elucidated. However, its aglycone, euxanthone, has been shown to exert its anticancer effects in colorectal cancer by targeting the CIP2A/PP2A signaling pathway.[3] This pathway is a critical regulator of cell proliferation and apoptosis.

signaling_pathway cluster_cell Cancer Cell Euxanthone Euxanthone CIP2A CIP2A (Oncogenic Protein) Euxanthone->CIP2A inhibits PP2A PP2A (Tumor Suppressor) CIP2A->PP2A inhibits cMyc c-Myc (Proto-Oncogene) PP2A->cMyc dephosphorylates (inactivates) Akt Akt (Pro-survival) PP2A->Akt dephosphorylates (inactivates) Proliferation Cell Proliferation cMyc->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

References

Evaluating the Specificity of Euxanthic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Euxanthic acid, a natural compound historically used as a pigment, and its aglycone, euxanthone (B22016), are members of the xanthone (B1684191) family of compounds. Xanthones have garnered significant interest in biomedical research due to their diverse biological activities, including their potential as enzyme inhibitors. This guide provides a comparative evaluation of the specificity of these compounds in key enzymatic assays, offering insights for researchers exploring their therapeutic potential. Due to the limited direct research on this compound itself, this guide will focus on the more extensively studied euxanthone and other relevant xanthone derivatives, presenting available experimental data and detailed protocols for assessing their enzymatic inhibition.

Comparative Analysis of Enzyme Inhibition

The inhibitory effects of euxanthone and related compounds have been evaluated against several enzymes. Below is a summary of the available quantitative data, primarily focusing on β-Glucuronidase, Xanthine (B1682287) Oxidase, and Tyrosinase. It is important to note that the IC50 values presented are from various studies and may have been determined under different experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50) against β-Glucuronidase
CompoundIC50 (µM)Inhibition TypeSource Organism of EnzymeReference
Gentisin (a xanthone) 0.96 ± 0.10MixedNot Specified[1]
Azaleatin (a flavonoid) 0.57 ± 0.04NoncompetitiveNot Specified[1]
Morin (a flavonoid) 0.97 (Ki)NoncompetitiveE. coli[2]
Sanggenon C (a flavonoid) 2.71 (Ki)NoncompetitiveE. coli[2]
Kuwanon G (a flavonoid) 3.74 (Ki)NoncompetitiveE. coli[2]
D-Glucaric acid-1,4-lactone (Standard Inhibitor) >10.63-E. coli[2]
Table 2: Comparative Inhibitory Activity (IC50) against Xanthine Oxidase
CompoundIC50 (µM)Inhibition TypeSource Organism of EnzymeReference
Allopurinol (B61711) (Standard Inhibitor) 7.4CompetitiveNot Specified[3]
Anthrarobin 68.35MixedNot Specified[4]
Purpurin 105.13MixedNot Specified[4]
Compound 29 (a synthetic derivative) 0.9Not SpecifiedNot Specified[3]
Compound 30 (a synthetic derivative) 0.0486Not SpecifiedNot Specified[3]

Note: Specific IC50 values for euxanthone against Xanthine Oxidase are not consistently reported. The table provides context with a standard inhibitor and other compounds.

Table 3: Comparative Inhibitory Activity (IC50) against Tyrosinase
CompoundIC50 (µM)Enzyme SourceReference
Kojic Acid (Standard Inhibitor) 18.25Mushroom[5]
Dihydrochalcone (6c) 1.28 (monophenolase), 5.22 (diphenolase)Mushroom[5]
Compound 23e (a synthetic derivative) 1.52Mushroom[5]
Thiamidol 1.1 (human), 108 (mushroom)Human, Mushroom[1]

Note: While some xanthone derivatives have been investigated as tyrosinase inhibitors, specific IC50 values for euxanthone are not well-documented in comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized protocols for the enzymatic assays discussed. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Protocol for β-Glucuronidase Inhibition Assay

This protocol is adapted from fluorometric assays used for high-throughput screening.

Materials:

  • β-Glucuronidase (GUS) enzyme

  • 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (e.g., this compound, euxanthone) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., D-glucaric acid-1,4-lactone)

  • Stop solution (e.g., 0.2 M Sodium Carbonate)

  • 384-well black plates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.

  • Assay Setup: To the wells of a 384-well plate, add 0.5 µL of the compound solution (or DMSO for control).

  • Enzyme Addition: Add 30 µL of diluted GUS enzyme to each well.

  • Reaction Initiation: Start the reaction by adding 20 µL of the 4-MUG substrate solution.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 20 µL of the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Protocol for Xanthine Oxidase Inhibition Assay

This protocol is based on a spectrophotometric method that measures the formation of uric acid.

Materials:

  • Xanthine Oxidase (XO) from a suitable source (e.g., bovine milk)

  • Xanthine (substrate)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • Test compounds dissolved in a suitable solvent

  • Positive control inhibitor (e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of XO, xanthine, test compounds, and allopurinol in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (allopurinol).

  • Pre-incubation: Add the XO solution to all wells and incubate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 295 nm at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Protocol for Tyrosinase Inhibition Assay

This colorimetric assay is based on the oxidation of L-DOPA to dopachrome.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

  • Test compounds dissolved in a suitable solvent

  • Positive control inhibitor (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (kojic acid).

  • Enzyme Addition: Add the tyrosinase solution to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Enzymatic Pathways and Workflows

Understanding the context of enzyme inhibition is crucial. The following diagrams, generated using Graphviz, illustrate the enzymatic reaction pathway for Xanthine Oxidase and a general workflow for evaluating enzyme inhibitors.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Xanthine Xanthine Xanthine->XanthineOxidase UricAcid Uric Acid XanthineOxidase->Xanthine XanthineOxidase->UricAcid EuxanthicAcid This compound / Euxanthone (Potential Inhibitor) EuxanthicAcid->XanthineOxidase Inhibition

Caption: The purine (B94841) degradation pathway catalyzed by Xanthine Oxidase.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Enzyme, Substrate, and Buffer Solutions MixReagents Combine Reagents and Inhibitor in Microplate PrepReagents->MixReagents PrepInhibitor Prepare Serial Dilutions of this compound/Euxanthone PrepInhibitor->MixReagents Incubate Incubate at Controlled Temperature MixReagents->Incubate InitiateReaction Initiate Reaction with Substrate Incubate->InitiateReaction MeasureActivity Measure Enzymatic Activity (Absorbance/Fluorescence) InitiateReaction->MeasureActivity CalcInhibition Calculate Percent Inhibition MeasureActivity->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Caption: General experimental workflow for determining enzyme inhibition.

Conclusion

While direct, comprehensive comparative data on the specificity of this compound in enzymatic assays is currently limited, the available information on its aglycone, euxanthone, and other xanthone derivatives suggests that this class of compounds holds potential as enzyme inhibitors. The provided data tables offer a starting point for comparison, and the detailed experimental protocols and workflows serve as a practical guide for researchers wishing to conduct their own evaluations. Further research is warranted to systematically evaluate the inhibitory profile of this compound against a broader range of enzymes and to compare its potency and specificity with known inhibitors. Such studies will be invaluable in elucidating its potential therapeutic applications.

References

Independent Verification of Euxanthic Acid's Reported Biological Effects: A Comparative Guide Based on the Xanthone Class

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of independent, quantitative studies specifically verifying the biological effects of euxanthic acid. While its parent compound, euxanthone (B22016), and the broader class of xanthones have been the subject of numerous investigations into their potential anticancer, anti-inflammatory, antioxidant, and antiviral properties, this compound itself remains largely uncharacterized in these areas. This guide, therefore, provides a comparative analysis of the reported biological activities of representative xanthone (B1684191) compounds to offer a predictive framework for the potential effects of this compound. The data presented herein is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gap and guide future research.

The State of this compound Research

This compound is primarily known in the scientific literature as a component of the historic pigment "Indian yellow". It is a glycoside of euxanthone, meaning it is composed of a euxanthone molecule linked to a sugar-like molecule (glucuronic acid). While studies have focused on the chemical analysis and synthesis of this compound for art and historical purposes, its specific biological activities have not been independently and quantitatively evaluated in peer-reviewed literature. One study indicated that this compound was included in a screening against various cancer cell lines, but the published results only provided the quantitative data for a different compound, mangiferin. This underscores the significant gap in our understanding of this compound's potential pharmacological effects.

Comparative Analysis of Xanthone Derivatives

In the absence of direct data on this compound, this guide will present a comparative overview of the biological activities of other well-studied xanthones. This information can serve as a valuable reference for postulating the potential activities of this compound, given their shared core chemical structure.

Anticancer Activity

Xanthones are a well-documented class of compounds with promising anticancer activities. Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Table 1: Comparative Cytotoxic Activity of Selected Xanthones

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
α-MangostinDLD-1 (Colon)5.8Doxorubicin0.9
α-MangostinHCT116 (Colon)9.1Doxorubicin0.8
Garcinone EA549 (Lung)2.1Cisplatin3.2
Gambogic AcidMCF-7 (Breast)1.5Paclitaxel0.01

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

The cytotoxic activity of xanthones is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test xanthone (and a reference drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Many xanthones exert their anticancer effects by inducing apoptosis. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Xanthones Xanthones Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Xanthones->Death_Receptors Mitochondria Mitochondria Xanthones->Mitochondria Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of apoptosis induction by xanthones.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Xanthones have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity of Selected Xanthones

Xanthone DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
α-MangostinNO Production Inhibition (RAW 264.7 cells)5.2L-NMMA12.5
γ-MangostinCOX-2 Inhibition1.8Celecoxib0.04

The inhibitory effect of xanthones on nitric oxide (NO) production is often measured in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with different concentrations of the xanthone for 1 hour.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce NO production, and the cells are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • IC50 Calculation: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without xanthone treatment, and the IC50 value is determined.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many xanthones exert their anti-inflammatory effects by inhibiting this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocates Xanthones Xanthones Xanthones->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_n->Pro_inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by xanthones.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Xanthones are potent antioxidants, capable of scavenging free radicals.

Table 3: Comparative Antioxidant Activity of Selected Xanthones

Xanthone DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
α-MangostinDPPH Radical Scavenging8.5Ascorbic Acid5.2
GartaninABTS Radical Scavenging3.1Trolox4.8

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the xanthone are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • IC50 Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Antiviral Activity

Several xanthones have been reported to exhibit antiviral activity against a range of viruses. Their mechanisms of action can include inhibiting viral entry, replication, or the activity of viral enzymes.

Table 4: Comparative Antiviral Activity of Selected Xanthones

Xanthone DerivativeVirusAssayEC50 (µM)
α-MangostinHIV-1Protease Inhibition5.1
Gambogic AcidInfluenza A (H1N1)Plaque Reduction2.3

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Infection: Cells are infected with a known amount of virus in the presence of different concentrations of the xanthone.

  • Overlay: After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of the virus.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • EC50 Calculation: The number of plaques is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Directions

The existing body of research strongly suggests that the xanthone chemical scaffold is a promising source of bioactive compounds with potential therapeutic applications in cancer, inflammation, oxidative stress-related diseases, and viral infections. However, it is crucial to emphasize that these findings are based on studies of various xanthone derivatives, and there is currently no direct, independently verified evidence for the biological effects of this compound.

The data and protocols presented in this guide serve as a comparative framework to stimulate and inform future research into the specific biological activities of this compound. Independent verification through rigorous in vitro and in vivo studies is essential to determine if this compound shares the therapeutic potential of other members of the xanthone family. Such research would be a valuable contribution to the fields of pharmacology and drug discovery.

Safety Operating Guide

Personal protective equipment for handling Euxanthic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Euxanthic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this solid organic acid.

Hazard Assessment and Control

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended PPE
Weighing and Transferring Nitrile gloves, safety glasses with side shields, lab coat.
Preparing Solutions Nitrile gloves, chemical splash goggles, lab coat, face shield (if splash hazard is significant).
Heating or Generating Dust Nitrile gloves, chemical splash goggles, lab coat, in a certified chemical fume hood. Consider a respirator with an organic vapor cartridge and particulate filter if engineering controls are insufficient.
Cleaning and Decontamination Chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses, lab coat.

Note: Always inspect PPE for damage before use and ensure a proper fit.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[1][2]
  • Assemble all necessary equipment and reagents.
  • Verify that a safety shower and eyewash station are accessible and operational.[3]

2. Donning PPE:

  • Follow the prescribed sequence for putting on PPE to ensure maximum protection. A detailed workflow is provided in the diagram below.

3. Handling:

  • When weighing the solid, use a spatula and handle it gently to avoid generating dust.
  • If creating a solution, slowly add the this compound to the solvent to prevent splashing. For acidic solutions, always add acid to water, not the other way around.[3]
  • Keep containers of this compound closed when not in use.[1]

4. Doffing PPE:

  • Remove PPE in the correct order to prevent cross-contamination. A detailed workflow is provided in the diagram below.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

1. Waste Segregation:

  • Dispose of solid this compound waste in a designated, labeled hazardous waste container.
  • Solutions of this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated solid waste container.

2. Neutralization (for acidic solutions):

  • Small quantities of acidic solutions containing this compound can be neutralized before disposal.
  • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a well-ventilated area or fume hood.[4]
  • Monitor the pH until it is between 6 and 8.
  • The neutralized solution may be permissible for drain disposal, but always check with your institution's environmental health and safety (EHS) guidelines first.[4]

3. Container Management:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
  • Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle, in accordance with institutional policies.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS office or a licensed waste disposal contractor.[5][6]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound:

  • Preparation: Work within a certified chemical fume hood.[1]

  • PPE: Don a lab coat, nitrile gloves, and chemical splash goggles.

  • Weighing: Tare a clean, dry beaker on an analytical balance. Carefully weigh the desired amount of this compound powder using a clean spatula.

  • Dissolving: Add a small amount of the desired solvent to the beaker and gently swirl to dissolve the solid.

  • Transfer: Once dissolved, quantitatively transfer the solution to a volumetric flask.

  • Dilution: Add the solvent to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling: Label the flask clearly with the name of the compound, concentration, solvent, date, and your initials.

Visual Workflow Guides

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_doff PPE Doffing prep_area 1. Prepare clean work area in fume hood gather_materials 2. Assemble all necessary materials prep_area->gather_materials check_safety 3. Verify safety equipment accessibility gather_materials->check_safety don_gown 4. Don lab coat check_safety->don_gown don_mask 5. Don mask/respirator (if needed) don_gown->don_mask don_eyewear 6. Don eye protection don_mask->don_eyewear don_gloves 7. Don gloves don_eyewear->don_gloves weigh 8. Weigh this compound carefully don_gloves->weigh dissolve 9. Prepare solution by adding solid to solvent weigh->dissolve close_container 10. Keep container closed when not in use dissolve->close_container segregate_waste 11. Segregate waste properly close_container->segregate_waste decontaminate 12. Decontaminate work surfaces segregate_waste->decontaminate doff_gloves 13. Remove gloves decontaminate->doff_gloves doff_gown 14. Remove lab coat doff_gloves->doff_gown doff_eyewear 15. Remove eye protection doff_gown->doff_eyewear doff_mask 16. Remove mask/respirator doff_eyewear->doff_mask wash_hands 17. Wash hands thoroughly doff_mask->wash_hands

Caption: Workflow for the safe handling of this compound.

PPE_Don_Doff PPE Donning and Doffing Procedure cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) don1 1. Hand Hygiene don2 2. Gown/Lab Coat don1->don2 don3 3. Mask or Respirator don2->don3 don4 4. Goggles or Face Shield don3->don4 don5 5. Gloves don4->don5 doff1 1. Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Goggles or Face Shield doff3->doff4 doff5 5. Mask or Respirator doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

Caption: Recommended sequence for donning and doffing PPE.[7][8][9][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.